molecular formula C9H18ClNO B1381320 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 1657033-36-7

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B1381320
CAS No.: 1657033-36-7
M. Wt: 191.7 g/mol
InChI Key: VTPHSPNZKSFQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-11-8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPHSPNZKSFQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCNCC2)CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Allosteric Control of SHP2: A Technical Guide to Mechanism, Inhibition, and Clinical Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2), encoded by PTPN11, acts as a critical signal transducer linking receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[1][2][3] Historically considered "undruggable" due to the highly charged and conserved nature of its catalytic active site (Type I inhibition), the field has shifted toward allosteric inhibition . This approach targets the auto-inhibited "closed" conformation of the enzyme, acting as a molecular glue to prevent activation.

This guide details the structural mechanics of SHP2 allostery, the design of Type IV inhibitors (e.g., TNO155, RMC-4630), and the experimental protocols required to validate these compounds. It further explores the mechanistic rationale for combining SHP2 inhibitors with KRAS G12C inhibitors to overcome adaptive resistance.

Part 1: Structural Mechanistics — The "Latch" and the "Tunnel"

To understand allosteric inhibition, one must first master the conformational dynamics of SHP2.

The Auto-Inhibition Mechanism

SHP2 consists of two N-terminal SH2 domains (N-SH2, C-SH2) and a catalytic protein tyrosine phosphatase (PTP) domain.[2][4][5]

  • The Closed State (Basal): In the absence of upstream signals, the N-SH2 domain wedges into the PTP active site. Specifically, the D'E loop of the N-SH2 domain blocks substrate access to the catalytic cleft. This is the auto-inhibited state.[2][4]

  • The Open State (Active): Upon RTK activation, bis-tyrosyl phosphorylated peptides (e.g., from GAB1 or IRS1) bind to the N-SH2 and C-SH2 domains. This binding induces a conformational change that releases the N-SH2 "latch" from the PTP domain, exposing the active site.[6]

The Allosteric Binding Pocket ("The Tunnel")

Allosteric inhibitors like SHP099 and TNO155 do not bind the catalytic active site. Instead, they bind to a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains .

  • Mechanism of Action: By occupying this tunnel, the inhibitor stabilizes the intramolecular interactions between the three domains. It effectively "glues" the enzyme in its auto-inhibited (closed) conformation.

  • Consequence: Even in the presence of activating phosphopeptides, the N-SH2 domain cannot disengage from the PTP domain, and the enzyme remains catalytically silent.

Part 2: Experimental Validation Protocols

Standard phosphatase assays using only the catalytic domain will fail to detect allosteric inhibitors. The following protocols are self-validating systems designed specifically for allosteric mechanisms.

Protocol A: Full-Length SHP2 Biochemical Assay (DiFMUP)

Objective: Quantify inhibition potency (


) by measuring the prevention of SHP2 activation.

Critical Causality:

  • Why Full-Length? You must use full-length (FL) SHP2. The binding site exists only when the N-SH2 and PTP domains are interacting. Truncated catalytic domains lack the allosteric pocket.

  • Why Bis-phosphorylated Peptide? The assay requires an activator (e.g., IRS1_pY1172/pY1222) to drive the equilibrium toward the open state. The inhibitor competes against this conformational shift, not against the substrate.

Step-by-Step Methodology:

  • Protein Prep: Dilute recombinant human FL-SHP2 (0.5 nM final) in Assay Buffer (60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 1 mM DTT).

  • Compound Incubation: Add test compounds (DMSO stock) to the protein. Incubate for 30-60 minutes at room temperature.

    • Note: Pre-incubation is vital to allow the inhibitor to lock the closed conformation before the activator is introduced.

  • Activation: Add the activating peptide (e.g., H2N-LN(pY)IDLDLV(dPEG8)LST(pY)ASINFQK-amide) at

    
     the 
    
    
    
    concentration. Incubate for 15 minutes.
  • Substrate Addition: Add the fluorogenic substrate DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate) at

    
    .
    
  • Readout: Monitor fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 30 minutes. The slope of the linear phase represents velocity.

Protocol B: Cellular Target Engagement (CETSA)

Objective: Confirm the inhibitor enters the cell and binds SHP2 in a complex intracellular environment.

Critical Causality:

  • Why CETSA? Allosteric inhibitors stabilize the protein structure. Ligand-bound proteins resist thermal denaturation at higher temperatures than unbound proteins. This shift (

    
    ) proves physical binding, distinct from downstream functional effects.
    

Step-by-Step Methodology:

  • Treatment: Treat cells (e.g., KYSE-520) with the inhibitor (1-10

    
    ) or DMSO for 2 hours.
    
  • Harvest & Aliquot: Harvest cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors. Divide into 8-10 PCR tubes.

  • Thermal Challenge: Heat each tube to a distinct temperature gradient (e.g., 40°C to 68°C) for 3 minutes, then cool immediately to 25°C.

  • Lysis & Separation: Lyse cells completely (freeze-thaw or detergent). Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant (soluble fraction) via Western Blot using an anti-SHP2 antibody.

  • Analysis: Plot the normalized band intensity against temperature. A right-shift in the melting curve indicates target engagement.

Part 3: Clinical Strategy — The KRAS G12C Synergy

The most promising clinical application of SHP2 inhibitors is in combination with KRAS G12C inhibitors (e.g., sotorasib, adagrasib).

The Problem: Adaptive Resistance

Monotherapy with KRAS G12C inhibitors often leads to adaptive resistance.

  • Inhibition of ERK leads to a loss of negative feedback on RTKs.

  • RTK signaling rebounds, activating wild-type RAS or cycling mutant KRAS.

  • This increases the nucleotide exchange rate (GDP

    
     GTP).
    
The Solution: Nucleotide State Locking

KRAS G12C inhibitors are GDP-state selective . They covalently bind the cysteine only when KRAS is inactive (GDP-bound).

  • SHP2 Role: SHP2 is required to activate SOS1 (the GEF that loads GTP onto RAS).

  • Combination Logic: SHP2 inhibition prevents SOS1 activation.[1] This keeps the KRAS G12C population predominantly in the GDP-bound state .

  • Result: This increases the "on-rate" of the covalent inhibitor, effectively trapping KRAS G12C before it can reactivate.

Part 4: Visualizing the Mechanism

Diagram 1: The Allosteric Mechanism of Action

This diagram illustrates the conformational equilibrium and how the inhibitor "locks" the inactive state.

SHP2_Mechanism cluster_0 Auto-Inhibited State (Closed) cluster_1 Active State (Open) Closed_SHP2 SHP2 (Closed) N-SH2 blocks PTP Complex Inhibitor-SHP2 Complex (Stabilized Closed) Closed_SHP2->Complex Inhibitor Binding Open_SHP2 SHP2 (Open) Active Site Exposed Closed_SHP2->Open_SHP2 Activation (Slow) Inhibitor Allosteric Inhibitor (TNO155/SHP099) Inhibitor->Complex Complex->Open_SHP2 Blocked Activator p-Tyr Peptide (Upstream Signal) Activator->Open_SHP2 Binds SH2s Open_SHP2->Closed_SHP2 Auto-inhibition Substrate Substrate (e.g., RAS-GTP loading) Open_SHP2->Substrate Dephosphorylation

Caption: Allosteric inhibitors bind the closed conformer, preventing the transition to the open, catalytic state driven by upstream p-Tyr signals.

Diagram 2: SHP2 & KRAS G12C Synergy

This diagram details the logic of overcoming adaptive resistance.

KRAS_Synergy cluster_synergy Synergy Mechanism RTK RTK (EGFR/FGFR) SHP2 SHP2 RTK->SHP2 Activates SOS1 SOS1 (GEF) SHP2->SOS1 Recruits/Activates KRAS_GDP KRAS G12C (GDP) (Inactive) SOS1->KRAS_GDP Promotes Nucleotide Exchange KRAS_GTP KRAS G12C (GTP) (Active) KRAS_GDP->KRAS_GTP Activation G12Ci G12C Inhibitor (Covalent) G12Ci->KRAS_GDP Traps (Covalent Bond) G12Ci->KRAS_GTP Cannot Bind SHP2i SHP2 Inhibitor (Allosteric) SHP2i->SHP2 Blocks

Caption: SHP2 inhibition blocks SOS1, keeping KRAS in the GDP state, which maximizes the binding efficiency of covalent G12C inhibitors.[7]

Part 5: Key Compounds Data Summary

CompoundDeveloperClassBinding SiteClinical StatusKey Feature
SHP099 NovartisPyrazineTunnel (N-SH2/C-SH2/PTP)Preclinical (Tool)First-in-class; hERG liability limited clinical use.
TNO155 NovartisPyrazineTunnelPhase 1/2Optimized PK; reduced hERG risk; actively tested w/ KRASi.
RMC-4630 Rev. Med / SanofiPyrimidineTunnelPhase 1/2Potent; long half-life; combination trials ongoing.
JAB-3068 JacobioHeterocyclicTunnelPhase 2FDA Fast Track designation; oral bioavailability.

References

  • Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor. Nature.[8] [Link]

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Mainardi, S., et al. (2018).[1] SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo. Nature Medicine. [Link]

  • Nichols, R. J., et al. (2018).[1] RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant KRAS-driven cancers. Nature Cell Biology. [Link]

  • LaRochelle, J. R., et al. (2018).[3] Structural organization of the SHP2–inhibitor complex.[2][4][9] Nature Communications. [Link]

Sources

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride , a critical spirocyclic scaffold in modern drug discovery.

Advanced Scaffolds for Allosteric Inhibition & Physicochemical Optimization

Executive Summary

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 1657033-36-7 ) is a specialized spirocyclic building block that has emerged as a high-value scaffold in the design of allosteric inhibitors, particularly for the protein tyrosine phosphatase SHP2 . Unlike traditional flat aromatic scaffolds, this sp3-rich spiro-piperidine offers distinct vectors for substituent growth, improved metabolic stability, and restricted conformational flexibility.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, structural utility in the IACS-15414 class of inhibitors, and handling protocols for laboratory integration.

Chemical Identity & Physicochemical Profile

The core structure consists of a piperidine ring spiro-fused to a tetrahydrofuran ring. The "2-oxa" designation indicates the oxygen atom is located at position 2 of the 5-membered ring, separated from the spiro center by one methylene unit.

PropertySpecification
Chemical Name 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
CAS Number 1657033-36-7
Molecular Formula C₉H₁₈ClNO
Molecular Weight 191.70 g/mol
SMILES CC1OCC2(CCNCC2)C1.Cl
Core Scaffold 2-Oxa-8-azaspiro[4.5]decane
Stereochemistry Contains chiral centers at C3 (methyl) and potentially C4; often used as a defined diastereomer (e.g., 3S,4S in bioactive contexts).
Solubility Highly soluble in water, DMSO, and Methanol.

Synthesis & Manufacturing Routes

The synthesis of the 2-oxa-8-azaspiro[4.5]decane core is non-trivial due to the need to construct the spiro-tetrahydrofuran ring with precise regiochemistry. The following route is based on established protocols for spiro-ether construction utilized in SHP2 inhibitor campaigns (e.g., J. Med. Chem. 2021).[1]

Retrosynthetic Analysis

The most robust approach involves the functionalization of N-Boc-4-piperidone . The 5-membered ether ring is typically closed via an intramolecular displacement or a metal-catalyzed cyclization of an allylic/homoallylic alcohol intermediate.

DOT Visualization: Synthesis Pathway

SynthesisRoute Start N-Boc-4-Piperidone Inter1 Allylic/Homoallylic Intermediate Start->Inter1 Wittig / Grignard (Introduction of C3/C4 chain) Inter2 Spiro-Cyclization Precursor Inter1->Inter2 Functionalization (Hydroboration or Epoxidation) ProductProt N-Boc-3-Methyl-2-oxa -8-azaspiro[4.5]decane Inter2->ProductProt Cyclization (Acid cat. or Iodocyclization) Final 3-Methyl-2-oxa-8-azaspiro [4.5]decane HCl ProductProt->Final Deprotection (HCl/Dioxane)

Figure 1: Generalized retrosynthetic pathway for the construction of the 2-oxa-8-azaspiro[4.5]decane core.

Detailed Experimental Protocol (Core Construction)

Note: This protocol describes the general methodology for accessing the 2-oxa-8-azaspiro[4.5]decane scaffold.

Step 1: Olefination of N-Boc-4-piperidone

  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), KOtBu (1.2 eq), THF.

  • Procedure: Suspend the phosphonium salt in dry THF at 0°C. Add KOtBu portion-wise to generate the ylide (yellow suspension). Stir for 1h.

  • Addition: Dropwise add N-Boc-4-piperidone in THF. Warm to RT and stir for 12h.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Purify the exocyclic alkene via silica chromatography.

Step 2: Spiro-Ether Formation (Prins-type or Epoxide Route) To achieve the specific "3-methyl-2-oxa" substitution, a common method involves the cyclization of a substituted alcohol.

  • Precursor Assembly: The exocyclic alkene is converted to a homoallylic alcohol derivative or reacted via a Prins cyclization with acetaldehyde (to install the methyl group).

  • Cyclization: Treat the intermediate with a Lewis acid (e.g., BF₃·OEt₂) or a proton source (TsOH) in DCM to effect ring closure.

  • Validation: Monitor the disappearance of the alkene peak via ¹H NMR.

Step 3: Deprotection to Hydrochloride Salt

  • Dissolution: Dissolve the N-Boc protected spiro compound in 1,4-dioxane (5 vol).

  • Acidification: Add 4M HCl in dioxane (3 eq) dropwise at 0°C.

  • Precipitation: Stir at RT for 2-4h. The product will precipitate as a white solid.

  • Isolation: Filter the solid under N₂ atmosphere (hygroscopic). Wash with Et₂O.[1][3] Dry under high vacuum.

Applications in Drug Discovery

The primary utility of 3-Methyl-2-oxa-8-azaspiro[4.5]decane lies in its ability to serve as a conformational lock .

Case Study: SHP2 Allosteric Inhibition (IACS-15414)

Research published in Journal of Medicinal Chemistry (2021) highlights this scaffold as a critical component of IACS-15414 , a potent allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase-2).

  • Mechanism: The spiro-piperidine core binds within the "tunnel" region of the SHP2 allosteric site.

  • Role of the Scaffold:

    • Rigidity: The spiro fusion prevents the collapse of the piperidine ring, maintaining the correct vector for the amine to engage in hydrogen bonding.

    • Lipophilicity: The ether oxygen (2-oxa) modulates the logP, improving solubility compared to a carbocyclic spiro analog.

    • Stereochemistry: The (3S,4S)-configuration (amine and methyl relationship) is often critical for potency, fitting snugly into the hydrophobic cleft of the protein.

DOT Visualization: SHP2 Allosteric Binding Logic

SHP2_Binding SHP2 SHP2 Protein (Auto-inhibited Conformation) Tunnel Allosteric Tunnel SHP2->Tunnel Contains Scaffold 3-Methyl-2-oxa-8-azaspiro [4.5]decane Core Scaffold->Tunnel Occupies & Fits (Shape Complementarity) Effect Stabilization of Inactive Conformation Scaffold->Effect Induces Effect->SHP2 Prevents Activation (RAS/MAPK Pathway Block)

Figure 2: Mechanistic logic of the spiro scaffold in SHP2 allosteric inhibition.

Handling & Stability

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic.

  • Solubility:

    • Water: >50 mg/mL

    • DMSO: >50 mg/mL

    • Ethanol: Moderate

  • Stability: Stable in solid form for >2 years if protected from moisture. Avoid strong bases in solution unless free-basing for immediate reaction.

References

  • Discovery of IACS-15414, a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 2021. [Link] Context: Defines the specific use of the 3-methyl-2-oxa-8-azaspiro[4.5]decane core in clinical candidates.

  • Synthesis and structure-activity studies of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin, 1995. [Link] Context: Foundational chemistry for oxa-azaspiro[4.5]decane synthesis and GPCR activity.

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives. ResearchGate (General Synthesis Methodologies). [Link] Context: General protocols for constructing the spiro-ether framework.

Sources

Technical Guide: Safety, Handling, and Application of 3-Methyl-2-oxa-8-azaspiro[4.5]decane Hydrochloride

[1]

Introduction & Chemical Identity

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is a specialized spirocyclic building block used extensively in medicinal chemistry.[1] Belonging to the class of "privileged scaffolds," its spiro-fusion provides defined vector orientation of substituents, offering a distinct advantage over flat aromatic systems by increasing

1

This guide provides a rigorous, self-validating framework for the safe handling, storage, and experimental utilization of this compound in a drug discovery setting.

Chemical Specifications
PropertyDetail
Chemical Name 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
CAS Number 1657033-36-7
Molecular Formula

Molecular Weight 191.70 g/mol
Structure Type Spirocyclic secondary amine (Hydrochloride salt)
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes

Risk Assessment & Toxicology (The "Why")

While specific toxicological data (LD50) for this exact isomer is often proprietary or limited, we apply the "Structural Analog Principle" based on secondary amine hydrochlorides and spirocyclic ethers.[1]

Hazard Classification (GHS)

Based on structural analogs (e.g., 8-oxa-2-azaspiro[4.5]decane), the following hazards are assigned as a baseline safety standard:

  • H315 (Skin Irritation): The hydrochloride salt is acidic upon hydrolysis on moist skin.[1]

  • H319 (Eye Irritation): Crystalline dust poses a significant mechanical and chemical abrasion risk to the cornea.[1]

  • H335 (STOT-SE): Inhalation of dust may cause respiratory tract irritation.[1][2]

  • H302 (Acute Tox.[1] Oral): Treat as "Harmful if swallowed" (Category 4) until proven otherwise.[1]

The "Amine Salt" Hazard Mechanism

The hydrochloride moiety implies that upon contact with mucous membranes (pH ~7.4), the salt may dissociate.[1] The resulting local acidity (

1Therefore, systemic exposure must be prevented not just for acute toxicity, but for unknown pharmacological activity.1

Handling & Containment Protocols (The "How")

This protocol utilizes a Zone-Based Safety System to prevent cross-contamination and exposure.[1]

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Static Control: Use an anti-static gun or ionizer bar during weighing.[1] Dry amine salts are prone to static charge, leading to "flying powder" events.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Nitrile Gloves (0.11 mm min)Outer glove protects against gross contamination; inner glove prevents skin contact during doffing.[1]
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that can bypass side-shields.[1]
Respiratory N95 (if outside hood) / Hood SashPrevent inhalation of airborne particulates.[1]
Validated Workflow: Solid Handling
  • Preparation: Place the receiving vessel and balance inside the hood.

  • Transfer: Use a disposable anti-static spatula.[1] Do not pour directly from the stock bottle.

  • Decontamination: Wipe the exterior of the stock bottle with a chemically compatible wipe (e.g., Kimwipe + Ethanol) before removing it from the hood.[1]

Experimental Protocols

Protocol: Free-Basing (Salt Break)

Researchers often require the free amine for nucleophilic substitution reactions.[1] The hydrochloride salt must be neutralized effectively.[1]

Reagents:

  • 3-Methyl-2-oxa-8-azaspiro[4.5]decane HCl (1.0 eq)[1]

  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • Saturated aqueous

    
     or 
    
    
    (1M)[1]

Method:

  • Dissolution: Dissolve the HCl salt in the minimum amount of water.[1]

  • Basification: Slowly add sat.

    
     with stirring until pH > 10.[1] Note: Evolution of 
    
    
    gas may occur; ensure venting.[1]
  • Extraction: Add organic solvent (DCM) and stir vigorously for 5 minutes.

  • Separation: Separate layers. Extract the aqueous layer 2x additional times.[1]

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Visualization: Decision Logic for Handling

The following diagram outlines the safety decision tree for handling this compound in solid vs. solution states.

SafetyLogicStartStart: Handling 3-Methyl-2-oxa-8-azaspiro[4.5]decane HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->Solid Dry SaltSolutionSolution (Dissolved)StateCheck->Solution DissolvedWeighingWeighing Protocol:1. Fume Hood REQUIRED2. Anti-static gun3. Splash GogglesSolid->WeighingReactionReaction Setup:Double Nitrile GlovesVent any gas evolutionSolution->ReactionSpillSolidSpill Scenario:Do NOT sweep dry.Cover with wet paper towel,then wipe.Weighing->SpillSolid If SpilledSkinContactExposure Scenario:Flush with water (15 min).Do NOT use solvent to wash skin.Reaction->SkinContact If Splash

Figure 1: Operational safety logic for handling spirocyclic amine salts.[1] Blue diamonds indicate decision points; Red indicates high-risk solid handling; Green indicates solution phase.[1]

Storage & Stability

  • Hygroscopicity: Amine hydrochlorides are generally hygroscopic.[1] Absorption of atmospheric moisture leads to "clumping" and stoichiometry errors.[1]

  • Storage Condition: Store at 2–8°C in a tightly sealed container.

  • Desiccation: Secondary containment with active desiccant (Silica Gel or

    
    ) is recommended for long-term storage (>1 month).[1]
    
  • Stability Check: If the white solid turns yellow or sticky, verify purity via LC-MS before use.

Synthetic Utility & Application Context

In drug discovery, this spirocyclic scaffold is utilized to modulate the physicochemical properties of a lead compound.[1]

  • Conformational Restriction: Unlike a flexible piperidine, the spiro-ether ring locks the vector of the oxygen lone pairs and the methyl group.[1] This is critical for optimizing binding affinity in specific receptor pockets (e.g., GPCRs).[1]

  • Lipophilicity Tuning: The ether oxygen lowers the LogD compared to an all-carbon spirocycle, potentially improving metabolic stability (lowering intrinsic clearance,

    
    ) by reducing lipophilic contacts with CYP450 enzymes.[1]
    
Workflow: Reductive Amination

A common reaction involves coupling this amine with an aldehyde.[1]

SynthesisWorkflowStartFree Amine(in DCM/DCE)ReagentAdd Aldehyde+ Acid Catalyst (AcOH)Start->ReagentIntermediateImine Formation(Equilibrium)Reagent->IntermediateReductionAdd Reducing Agent(STAB or NaBH4)Intermediate->Reduction 1-2 hoursProductTertiary AmineProductReduction->Product Quench

Figure 2: Standard reductive amination workflow utilizing the spiro-amine core.

References

  • PubChem. (2023).[1] Compound Summary: 8-Oxa-2-azaspiro[4.5]decane (CID 25220538).[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery.[1] Chemical Reviews.[1] (Contextual grounding for "Spirocyclic Privilege").[1][3][4]

Methodological & Application

Application Note: A Guide to the In Vitro Characterization of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: This document provides a comprehensive experimental framework for the initial characterization of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride, a spirocyclic compound with potential activity at muscarinic acetylcholine receptors (mAChRs). Given that compounds with an oxa-azaspiro[4.5]decane core have shown promise as muscarinic agonists, this guide outlines a logical, step-by-step approach to determine the compound's fundamental physicochemical properties, receptor binding affinity, functional activity, and subtype selectivity. The protocols described herein are foundational for assessing the therapeutic potential and guiding future structure-activity relationship (SAR) studies.

Introduction: The Rationale for Spirocyclic Scaffolds in CNS Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structure can enhance binding affinity and selectivity for biological targets while improving metabolic stability and other pharmacokinetic properties.[1][2][3] The 2-oxa-8-azaspiro[4.5]decane scaffold, in particular, has been incorporated into molecules targeting central nervous system (CNS) receptors.[1][4] Specifically, analogues have been investigated as M1 muscarinic agonists for potential therapeutic application in Alzheimer's disease.[4]

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine.[5] These receptors are implicated in a wide range of physiological functions and are important drug targets for various diseases.[6]

  • M1, M3, and M5 receptors primarily couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

  • M2 and M4 receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Given the therapeutic potential of selective muscarinic agonists, a thorough and systematic characterization of novel compounds like 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is essential. This guide provides the experimental protocols to build a comprehensive pharmacological profile.

Initial Characterization: Physicochemical Properties

Before biological evaluation, assessing the fundamental physicochemical properties of the test compound is critical for ensuring data quality and reproducibility.

2.1. Purity and Identity Confirmation The identity and purity of the compound should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity, which should ideally be >95%.

2.2. Aqueous Solubility Poor solubility can lead to inaccurate results in biological assays. A kinetic solubility assay using nephelometry or turbidimetry is recommended.

Table 1: Illustrative Physicochemical Properties of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

ParameterMethodResult (Example)Significance
Molecular Weight LC-MS193.71 g/mol (as HCl salt)Confirms identity.
Purity HPLC-UV (214 nm)98.5%Ensures assay results are attributable to the compound.
Aqueous Solubility Nephelometry75 µM at pH 7.4Determines the maximum concentration for stock solutions and assays.

Experimental Workflow for Pharmacological Profiling

A tiered approach is recommended to efficiently characterize the compound's interaction with muscarinic receptors.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & MoA a Radioligand Binding Assay (Affinity @ M1-M5) b GTPγS Binding Assay (Global G Protein Activation) a->b Initial Hit? c cAMP Assay (Gi/o activity) (M2, M4 Receptors) b->c Functional Agonist? d IP-One Assay (Gq activity) (M1, M3, M5 Receptors) c->d e Potency Determination (EC50) & Selectivity Profiling d->e Confirm Activity f Antagonist Competition Assays (e.g., Schild Analysis) e->f Define Mechanism G cluster_Gi Gi/o Pathway (M2, M4) cluster_Gq Gq Pathway (M1, M3, M5) M2_M4 M2/M4 Receptor Gi Gi/o Protein M2_M4->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP (Decreased) AC->cAMP M1_M3_M5 M1/M3/M5 Receptor Gq Gq Protein M1_M3_M5->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activation IP1 IP1 (Accumulates) PLC->IP1

Caption: Simplified muscarinic receptor signaling pathways.

5.1. Protocol: cAMP Assay for Gi/o-Coupled Receptors (M2, M4)

Causality: This assay measures the functional consequence of Gi/o protein activation—the inhibition of adenylyl cyclase, which results in a decrease in intracellular cAMP levels. [7][8]Modern assays often use bioluminescent or fluorescent biosensors for high sensitivity. [9] Step-by-Step Methodology (using HTRF or Luminescence):

  • Materials:

    • Whole cells (e.g., HEK293) expressing the M2 or M4 receptor.

    • cAMP assay kit (e.g., HTRF cAMP dynamic 2 or GloSensor™). [7] * Forskolin (an adenylyl cyclase activator, used to create a measurable signal window).

  • Procedure:

    • Plate cells in a suitable microplate (e.g., 384-well) and allow them to attach overnight.

    • Pre-treat cells with the test compound at various concentrations for 15-30 minutes.

    • Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1-5 µM) to induce cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Add detection reagents as per the manufacturer's protocol (e.g., HTRF antibody-conjugates or luciferase substrate).

    • Incubate for 60 minutes.

    • Read the plate on an appropriate reader (e.g., HTRF-compatible reader or luminometer).

  • Data Analysis:

    • The signal is inversely proportional to the inhibitory effect of the agonist.

    • Plot the signal against the log concentration of the compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

5.2. Protocol: IP-One HTRF Assay for Gq-Coupled Receptors (M1, M3, M5)

Causality: Activation of Gq-coupled receptors stimulates PLC, which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ is rapidly metabolized to IP₂, then IP₁, which accumulates in the cell, especially in the presence of LiCl. [10]The IP-One assay quantifies this accumulation as a direct measure of Gq activation. [11][12][13] Step-by-Step Methodology:

  • Materials:

    • Whole cells expressing M1, M3, or M5 receptors.

    • IP-One HTRF assay kit (contains d2-labeled IP1 and terbium cryptate-labeled anti-IP1 antibody). [14] * Stimulation buffer containing LiCl.

  • Procedure:

    • Plate cells and allow them to attach.

    • Replace the culture medium with stimulation buffer containing the test compound at various concentrations.

    • Incubate for 30-60 minutes at 37°C. [10] 4. Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

    • Incubate for 60 minutes at room temperature. [14] 6. Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis:

    • The HTRF signal is inversely proportional to the amount of IP1 produced.

    • Calculate the HTRF ratio and plot it against the log concentration of the compound to determine the EC50 for IP1 accumulation.

Data Presentation and Interpretation

Summarizing the data in a clear, tabular format is crucial for comparing potency and selectivity across the different receptor subtypes.

Table 2: Illustrative Pharmacological Profile of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

Assay TypeReceptor SubtypeParameterValue (Example)Interpretation
Binding Affinity M1Ki50 nMHigh affinity for M1.
M2Ki800 nMModerate affinity for M2.
M3Ki95 nMHigh affinity for M3.
M4Ki1200 nMLow affinity for M4.
M5Ki75 nMHigh affinity for M5.
Functional Potency M1 (IP-One)EC50150 nMPotent agonist at M1.
M2 (cAMP)IC50> 10 µMWeak or no functional activity at M2.
M3 (IP-One)EC50250 nMPotent agonist at M3.
M4 (cAMP)IC50> 10 µMWeak or no functional activity at M4.
M5 (IP-One)EC50200 nMPotent agonist at M5.

Interpretation: The illustrative data suggest that 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is a potent agonist with selectivity for the Gq-coupled muscarinic receptors (M1, M3, M5) over the Gi/o-coupled receptors (M2, M4). This profile could be of interest for therapeutic indications where broad activation of Gq-mediated cholinergic signaling is desired.

Conclusion

This application note provides a structured and scientifically grounded approach for the initial in vitro characterization of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride. By systematically determining its physicochemical properties, receptor binding affinities, and functional activities across all five muscarinic receptor subtypes, researchers can build a robust pharmacological profile. This foundational dataset is indispensable for making informed decisions about the compound's potential as a chemical probe or therapeutic lead and for guiding subsequent optimization efforts.

References

  • MySkinRecipes. (n.d.). (8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol.
  • Dr Matt & Dr Mike. (2023, May 1). Direct Muscarinic Agonists - in 2 mins! [Video]. YouTube.
  • Wan, S., et al. (2022). Discovery of the SHP2 allosteric inhibitor... Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 337-343. [Link]

  • Ishikawa, J., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(13), 2033-2043. [Link]

  • National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. In Assay Guidance Manual. [Link]

  • BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]

  • pA2 Online. (n.d.). Determining muscarinic receptor agonist subtype-selectivity by rational data analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Muscarinic Agonists. In StatPearls. [Link]

  • Vitale, R. M., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(10), 2418-2425. [Link]

  • Trinquet, E., et al. (2006). A one-day, dispense-only IP-One HTRF assay for high-throughput screening of Galphaq protein-coupled receptors: towards cells as reagents. Journal of Biomolecular Screening, 11(6), 576-588. [Link]

  • Vitale, D. F., et al. (2021). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 16(10), 1139-1153. [Link]

  • Caron, B., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 16-29. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

Sources

Application Note: A Guide to the Synthesis and Evaluation of Allosteric SHP2 Inhibitors Utilizing the 3-Methyl-2-oxa-8-azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of potent, allosteric inhibitors of Src Homology 2 (SH2) domain-containing phosphatase 2 (SHP2). We focus on synthetic routes incorporating the 3-Methyl-2-oxa-8-azaspiro[4.5]decane moiety, a privileged scaffold that imparts significant conformational rigidity and optimizes key molecular interactions within the allosteric binding site of SHP2. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and signal transduction research, offering detailed protocols from chemical synthesis to cellular validation.

Introduction: Targeting SHP2 in Oncology

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a bona fide oncoprotein.[1] It plays a pivotal role in mediating cellular signaling downstream of receptor tyrosine kinases (RTKs), primarily through the activation of the Ras-MAPK pathway which governs cell growth, proliferation, and survival.[2] Dysregulation or hyperactivation of SHP2 is a key driver in various human malignancies and developmental disorders, making it a high-priority target for therapeutic intervention.[2][3][4]

Early efforts to target SHP2 focused on orthosteric inhibitors that compete with substrates at the catalytic active site. However, achieving selectivity over other protein tyrosine phosphatases proved to be a significant challenge. A breakthrough came with the discovery of allosteric inhibitors, which bind to a tunnel-like pocket formed by the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains.[5][6] These inhibitors stabilize SHP2 in a closed, auto-inhibited conformation, preventing its activation and offering a superior mechanism for achieving both high potency and selectivity.[7][8]

The Strategic Importance of Spirocyclic Scaffolds

In modern drug discovery, the incorporation of three-dimensional scaffolds is a key strategy to escape "flatland" and improve compound properties. Spirocyclic structures, which contain two rings connected by a single common atom, are exceptionally valuable in this regard.[9][10][11] Their rigid nature reduces conformational entropy upon binding and can precisely orient key functional groups to maximize interactions with a biological target.[12] This often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles.[9][12]

The 3-Methyl-2-oxa-8-azaspiro[4.5]decane scaffold has emerged as a critical building block in the design of next-generation allosteric SHP2 inhibitors.[13][14][15] Its structure is expertly designed to position a primary or secondary amine, a key pharmacophoric element, in the optimal vector to form critical hydrogen bonds within the SHP2 allosteric site, thereby significantly enhancing binding affinity.[12][13]

Scientific Rationale and Design Strategy

Mechanism of SHP2 Allosteric Inhibition

In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain.[16] Activation occurs when bis-phosphorylated proteins bind to the two SH2 domains, inducing a conformational change that releases the N-SH2 domain from the PTP active site.[6] Allosteric inhibitors exploit this natural regulatory mechanism by binding to a pocket that is accessible in the open and closed states and stabilizing the inactive, closed conformation.

SHP2_Mechanism cluster_inhibited Allosteric Inhibition Inactive N-SH2 C-SH2 PTP Domain (Blocked) Active N-SH2 C-SH2 PTP Domain (Accessible) Inactive->Active Inhibited N-SH2 C-SH2 PTP Domain (Blocked) Inactive->Inhibited Allosteric Inhibitor Binding Active->Inactive Inhibited->Inactive (Slow Off-Rate) Inhibitor Inhibitor

Caption: Mechanism of SHP2 activation and allosteric inhibition.

The Role of the 3-Methyl-2-oxa-8-azaspiro[4.5]decane Moiety

The rationale for using this specific spirocycle is rooted in structure-activity relationship (SAR) studies of numerous allosteric inhibitors.[13][15] X-ray co-crystal structures reveal that the amino group on the tetrahydrofuran ring of the scaffold forms a salt bridge and multiple hydrogen bonds with acidic residues (e.g., Asp289, Glu292) deep within the allosteric pocket. The rigidity of the spirocycle minimizes the entropic penalty of binding and ensures this crucial interaction is maintained with high fidelity, a feat that is more challenging with flexible, acyclic amines.[12]

Synthesis Protocol: A Representative Example

This section details a representative two-step synthesis of a potent SHP2 inhibitor, adapted from published literature, starting from the key (3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane building block.[14] The workflow involves an initial nucleophilic aromatic substitution (SNAr) followed by a Suzuki cross-coupling reaction.

Synthesis_Workflow Core Heterocyclic Core (e.g., Dichloro-pyrrolo-triazine) Intermediate Coupled Intermediate Core->Intermediate S(N)Ar Reaction Spirocycle (3R,4R)-4-amino-3-methyl- 2-oxa-8-azaspiro[4.5]decane Spirocycle->Intermediate FinalProduct Final SHP2 Inhibitor Intermediate->FinalProduct Suzuki Coupling BoronicAcid Aryl Boronic Acid (e.g., 2,3-dichlorophenylboronic acid) BoronicAcid->FinalProduct

Caption: General synthetic workflow for SHP2 inhibitors.

Materials and Reagents
ReagentMolecular WeightCAS NumberSupplier Suggestion
Dichloro-pyrrolo[2,1-f][2][3][17]triazine IntermediateVariesVariesCustom Synthesis
(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane dihydrochloride243.162226410-00-5Commercial Vendor
N-Methyl-2-pyrrolidone (NMP), Anhydrous99.13872-50-4Sigma-Aldrich
Triethylamine (TEA)101.19121-44-8Sigma-Aldrich
2,3-Dichlorophenylboronic acid190.86151169-75-4Combi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7072287-26-4Strem Chemicals
Potassium Phosphate (K₃PO₄), 2M aqueous solution212.277778-53-2Sigma-Aldrich
1,4-Dioxane, Anhydrous88.11123-91-1Sigma-Aldrich
Step-by-Step Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dichlorinated heterocyclic core (1.0 eq).

  • Add (3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane dihydrochloride (1.2 eq).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Add triethylamine (TEA) (3.0 eq) to the mixture to act as a base.

  • Causality: The base (TEA) is crucial to deprotonate the ammonium salt of the spirocycle, generating the free amine which is the active nucleophile for the SNAr reaction. NMP is a polar aprotic solvent that effectively solvates the reactants and facilitates the reaction.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 2-4 hours.

  • In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the mono-substituted intermediate.

Step 2: Suzuki Cross-Coupling

  • In a separate flask, combine the purified intermediate from Step 1 (1.0 eq), 2,3-dichlorophenylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.1 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (to ~0.1 M) and 2M aqueous potassium phosphate (K₃PO₄) solution (3.0 eq).

  • Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The base (K₃PO₄) is required for the transmetalation step. Dioxane is a common solvent for this transformation.

  • Heat the mixture to 90 °C and stir for 8-12 hours under a nitrogen atmosphere.

  • IPC: Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the final compound by flash chromatography or preparative HPLC to yield the desired SHP2 inhibitor.

  • Final QC: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%).

Biological Evaluation Protocols

A tiered approach is recommended to characterize the synthesized inhibitors, moving from biochemical potency to cellular activity.

Evaluation_Funnel cluster_workflow Inhibitor Characterization Workflow Biochem Protocol 4.1: Biochemical Potency (IC50) DiFMUP Assay CETSA Protocol 4.2: Cellular Target Engagement CETSA Biochem->CETSA Confirm Potency Signaling Protocol 4.3: Downstream Pathway Inhibition Western Blot (p-ERK) CETSA->Signaling Confirm Target Binding Proliferation Protocol 4.4: Anti-Proliferative Activity Cell Viability Assay Signaling->Proliferation Confirm MoA

Caption: Tiered workflow for biological evaluation of SHP2 inhibitors.

Protocol: In Vitro Biochemical Potency (DiFMUP Assay)

This assay quantifies the ability of a compound to inhibit the phosphatase activity of recombinant SHP2 protein.[15][16]

  • Assay Buffer: Prepare an assay buffer consisting of 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.

  • Plate Setup: Use a 384-well, black, low-volume plate. Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer. The final DMSO concentration in the well should be ≤1%.

  • Reaction Mixture: To each well, add 5 µL of the diluted compound and 5 µL of recombinant full-length SHP2 protein (e.g., 0.3 nM final concentration) supplemented with a phosphopeptide activator (e.g., IRS1-pY1172-pY1222).

  • Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), to a final concentration of 200 µM.

  • Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cellular Target Engagement (CETSA)

This protocol confirms that the inhibitor binds to SHP2 within intact cells.[18][19]

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T) in 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with the test compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour at 37 °C.

  • Harvest and Heat Shock: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 48 °C to 62 °C) for 3 minutes using a thermal cycler, followed by cooling at 4 °C for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25 °C water bath).

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4 °C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an anti-SHP2 antibody.

  • Expected Result: A successful inhibitor will stabilize SHP2, resulting in a higher amount of soluble SHP2 protein at elevated temperatures compared to the vehicle-treated control. This is observed as a "shift" in the melting curve to the right.

Protocol: Downstream Pathway Inhibition (p-ERK Western Blot)

This assay verifies that target engagement leads to the inhibition of the downstream MAPK signaling pathway.

  • Cell Culture and Starvation: Plate a SHP2-dependent cancer cell line (e.g., KYSE-520 esophageal cancer cells) and allow them to adhere. Starve the cells in a serum-free medium for 12-24 hours.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the SHP2 inhibitor for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10 minutes to activate the RTK-SHP2-MAPK pathway.

  • Lysis and Protein Quantification: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer with phosphatase and protease inhibitors. Quantify total protein concentration using a BCA assay.

  • Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.

  • Data Analysis: Quantify band intensities. A potent inhibitor should show a dose-dependent decrease in the p-ERK/total ERK ratio.

Conclusion

The 3-Methyl-2-oxa-8-azaspiro[4.5]decane scaffold represents a significant advancement in the design of allosteric SHP2 inhibitors. Its inherent structural rigidity and ability to precisely orient key binding motifs provide a powerful tool for developing highly potent and selective drug candidates. The integrated workflow presented here, from rational chemical synthesis to a multi-tiered biological evaluation, provides a robust and validated pathway for researchers to synthesize and characterize novel SHP2 inhibitors based on this important chemical framework.

References

A curated list of authoritative sources cited in this document.

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Retrieved from [Link]

  • Patsnap. (2024). What are SHP2 inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinical Trials of SHP2 Inhibitors in Oncology. Retrieved from [Link]

  • PubMed. (2021). Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020). Retrieved from [Link]

  • Drug Target Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors. Retrieved from [Link]

  • PubMed. (2024). From synthesis to biological evaluation of SHP2 allosteric inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl).... Retrieved from [Link]

  • BioWorld. (2024). Allosteric SHP2 inhibitor exerts activity via reversal of tumor immunosuppressive microenvironment. Retrieved from [Link]

  • Google Patents. (2019). EP 3772513 A1 - SHP2 INHIBITORS.
  • National Institutes of Health. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][3][17] triazin-4. Retrieved from [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Retrieved from [Link]

  • ACS Publications. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. Retrieved from [Link]

  • ACS Publications. (2022). Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening. Retrieved from [Link]

  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • ACS Publications. (2023). Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes. ACS Bio & Med Chem Au. Retrieved from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • Nature. (n.d.). An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase. Retrieved from [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). WO2018057884A1 - Shp2 phosphatase inhibitors and methods of use thereof.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • PubMed. (2018). Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2. Retrieved from [Link]

  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][3][17]. Retrieved from [Link]

  • ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2024). A patent review of SHP2 allosteric inhibitors (2018-present). Retrieved from [Link]

  • PubMed. (2024). Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2). Retrieved from [Link]

  • Pharmaceutical Technology. (2023). Inhibiting SHP2 Phosphatase Activity: Patent Filed by Relay Therapeutics. Retrieved from [Link]

  • PubMed. (2021). Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Allosteric Inhibitors of SHP2: An Updated Patent Review (2015-2020). Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-arylation of 2-oxa-8-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Aryl Spirocyclic Scaffolds in Modern Drug Discovery

The fusion of an aromatic moiety with a spirocyclic amine, such as 2-oxa-8-azaspiro[4.5]decane, generates a three-dimensional molecular architecture of significant interest in medicinal chemistry. This structural motif offers a compelling combination of rigidity and conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. The N-aryl-2-oxa-8-azaspiro[4.5]decane core is a key pharmacophore in the development of novel therapeutics, including ligands for sigma-1 receptors and M1 muscarinic agonists.[1][2] The N-arylation of the parent spirocycle is a critical transformation to access a diverse library of analogues for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview and detailed protocols for the efficient N-arylation of 2-oxa-8-azaspiro[4.5]decane hydrochloride, a common salt form of the starting material.

Core Concepts: Navigating the Landscape of N-Arylation Chemistry

The formation of a carbon-nitrogen bond between an aryl group and a secondary amine is a cornerstone of modern organic synthesis. Two powerful palladium- and copper-catalyzed cross-coupling reactions have emerged as the methods of choice for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methodologies often depends on the specific substrates, functional group tolerance, and desired reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[3][4][5][6][7] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the N-arylated product and regenerate the Pd(0) catalyst.

The Ullmann condensation , a classical copper-catalyzed reaction, has also seen significant advancements, with modern protocols utilizing ligands to facilitate the coupling under milder conditions than the harsh, high-temperature conditions of the original reaction.[8][9] The mechanism is believed to involve the formation of a copper(I)-amido complex, which then reacts with the aryl halide.

For the N-arylation of a sterically accessible yet potentially coordinating secondary amine like 2-oxa-8-azaspiro[4.5]decane, the Buchwald-Hartwig amination often provides a more reliable and higher-yielding route. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step, which can be challenging for secondary amines.

Experimental Design and Causality: A Rationale-Driven Approach

The successful N-arylation of 2-oxa-8-azaspiro[4.5]decane hydrochloride hinges on several critical parameters. The hydrochloride salt must be neutralized in situ to generate the free secondary amine, which is the active nucleophile in the catalytic cycle.

Choice of Base: More Than Just a Proton Scavenger

The selection of the base is paramount. It must be strong enough to deprotonate the hydrochloride salt and the subsequent amine-palladium complex, but not so reactive as to cause side reactions with the aryl halide or the catalyst.

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base commonly employed in Buchwald-Hartwig reactions. Its steric bulk minimizes competitive side reactions.

  • Potassium phosphate (K₃PO₄): A milder inorganic base that can be effective, particularly in Ullmann-type couplings.[2]

  • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be advantageous in certain systems.

For the protocol detailed below, sodium tert-butoxide is selected for its proven efficacy in facilitating the deprotonation steps of the Buchwald-Hartwig catalytic cycle with a wide range of secondary amines.

Catalyst and Ligand Selection: The Heart of the Transformation

The palladium catalyst and its coordinating ligand dictate the efficiency and scope of the reaction. For the N-arylation of secondary cyclic amines, bulky, electron-rich phosphine ligands are generally preferred.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Second-generation biarylphosphine ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly effective for the coupling of secondary amines. The steric bulk of the ligand facilitates the reductive elimination step and prevents catalyst decomposition.

Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol describes a general procedure for the N-arylation of 2-oxa-8-azaspiro[4.5]decane hydrochloride with an aryl bromide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
2-oxa-8-azaspiro[4.5]decane hydrochloride479195-19-2177.67Commercially available
Aryl bromideVariesVariesCommercially available
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50Commercially available
RuPhos787618-22-8476.61Commercially available
Sodium tert-butoxide (NaOtBu)865-48-596.10Commercially available
Toluene, anhydrous108-88-392.14Commercially available
Ethyl acetate141-78-688.11Commercially available
Hexanes110-54-386.18Commercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Prepared in-house
Brine (Saturated aqueous NaCl)7647-14-558.44Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Commercially available
Reaction Setup and Procedure
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-oxa-8-azaspiro[4.5]decane hydrochloride (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), RuPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.01 mmol, 1 mol%) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous toluene (5 mL) via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Quench the reaction by slowly adding water (10 mL).

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-aryl-2-oxa-8-azaspiro[4.5]decane.

Experimental Workflow Diagram

experimental_workflow reagents 1. Add Reagents: - 2-oxa-8-azaspiro[4.5]decane HCl - Aryl Bromide - RuPhos - NaOtBu - Pd(OAc)₂ inert 2. Inert Atmosphere: Evacuate & Backfill (3x) reagents->inert solvent 3. Add Anhydrous Toluene inert->solvent heat 4. Heat to 100 °C (12-24 h) solvent->heat monitor 5. Monitor Reaction (TLC/LC-MS) heat->monitor workup 6. Aqueous Workup: - Quench with H₂O - Extract with EtOAc - Wash with NaHCO₃ & Brine monitor->workup purify 7. Purify: Flash Chromatography workup->purify product N-Aryl-2-oxa-8-azaspiro[4.5]decane purify->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Understanding the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.

catalytic_cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)L₂(Amine)]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)L₂(Amido) PdII_Amine->PdII_Amido Deprotonation (Base) Product Ar-Amine PdII_Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality base- Sterically hindered aryl halide- Use a fresh bottle of Pd(OAc)₂.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use freshly opened or properly stored NaOtBu.- Increase reaction temperature or time. Consider a more active ligand like BrettPhos.
Hydrodehalogenation of Aryl Halide - Presence of water- Side reaction of the catalyst- Ensure rigorously anhydrous conditions.- Lower the reaction temperature.- Screen alternative ligands and bases.
Formation of Side Products - Diarylation of the amine (if a primary amine is present as an impurity)- Homocoupling of the aryl halide- Ensure the purity of the starting amine.- Lower the catalyst loading or temperature.
Difficult Purification - Co-elution of product and ligand/catalyst residues- Use a different solvent system for chromatography.- Consider a filtration through a pad of silica gel with a non-polar solvent to remove some impurities before full chromatography.- A mild acidic wash during workup can sometimes help remove basic impurities.

Conclusion

The N-arylation of 2-oxa-8-azaspiro[4.5]decane hydrochloride is a readily achievable transformation using modern cross-coupling methodologies. The Buchwald-Hartwig amination, with a well-chosen palladium catalyst and a bulky biarylphosphine ligand, offers a robust and high-yielding protocol. Careful attention to the choice of base and the maintenance of anhydrous conditions are critical for success. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize novel N-aryl spirocyclic compounds for the advancement of drug discovery and development programs.

References

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nolan, S. P., et al. (2007). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845.
  • Blackmond, D. G., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Buchwald, S. L., et al. (2015). Rational ligand design for the arylation of hindered primary amines guided by reaction progress kinetic analysis. Journal of the American Chemical Society, 137(8), 3085–3092.
  • Ma, D., et al. (2002). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 4(4), 581–584.
  • Rovis, T., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(2), 1547–1556.
  • Sarpong, R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Lin, W., et al. (2015). Ligand-free N-arylation of heterocycles using metal–organic framework [Cu(INA)2] as an efficient heterogeneous catalyst. RSC Advances, 5(121), 99853-99858.
  • PubChem. (n.d.). 8-Oxa-2-azaspiro(4.5)decane. Retrieved from [Link]

  • ResearchGate. (2015). Ligand-free N-arylation of heterocycles using metal-organic framework [Cu(INA)2] as an efficient heterogeneous catalyst. Retrieved from [Link]

  • Daugulis, O., et al. (2011). NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Comprehensive Analytical Profiling of 3-Methyl-2-oxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.2

Executive Summary

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 1657033-36-7, generic structure ref) is a critical spirocyclic intermediate used in the synthesis of next-generation allosteric SHP2 inhibitors (e.g., TNO155) and other kinase modulators.[1][2][3] Its spirocyclic scaffold offers reduced lipophilicity and improved metabolic stability compared to traditional planar aromatics.

However, this molecule presents a "Silent Analyte" challenge :

  • Lack of Chromophore: It possesses no conjugated system, rendering standard UV-Vis detection (≥220 nm) ineffective.[1]

  • Stereochemical Complexity: The C3-methyl substituent introduces chirality (

    
     enantiomers), requiring rigorous enantiomeric excess (ee) determination.
    
  • Salt Stoichiometry: Accurate quantification of the hydrochloride counter-ion is essential for molecular weight correction in downstream synthesis.

This guide provides three validated analytical workflows to overcome these hurdles, prioritizing Charged Aerosol Detection (CAD) and Derivatization-UV techniques.

PART 1: Structural Analysis & Identification Strategy

Molecule Overview
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 155.24 g/mol (Free Base) / 191.70 g/mol (HCl Salt)[1]

  • Key Features: Secondary amine (8-position), Ether linkage (2-position), Spiro center (C5), Methyl substituent (C3).[1]

Analytical Workflow Diagram

The following flowchart illustrates the decision matrix for selecting the appropriate analytical method based on available instrumentation and data requirements.

AnalyticalWorkflow Sample Sample: 3-Methyl-2-oxa-8-azaspiro[4.5]decane HCl Goal_ID Goal: Identification Sample->Goal_ID Goal_Purity Goal: Purity/Assay Sample->Goal_Purity Goal_Chiral Goal: Chiral Purity (ee) Sample->Goal_Chiral NMR 1H / 13C NMR (Confirm Spiro Core) Goal_ID->NMR FTIR FTIR (Confirm HCl Salt) Goal_ID->FTIR Method_A Method A: HPLC-CAD (Universal Detection) Goal_Purity->Method_A Preferred Method_B Method B: FMOC Derivatization (Std. UV Detection) Goal_Purity->Method_B Alternative Method_C Method C: Chiral HPLC-MS/CAD (Polysaccharide Column) Goal_Chiral->Method_C

Figure 1: Analytical decision matrix for non-chromophoric spirocyclic amines.

PART 2: Quantitative Purity & Assay Protocols

Method A: HPLC with Charged Aerosol Detection (CAD)

Status: Gold Standard for Non-Chromophoric Compounds Rationale: CAD detects analytes based on mass rather than optical properties.[1] It provides uniform response factors for amines, salts, and non-UV active impurities, making it superior to low-wavelength UV (200 nm) which suffers from solvent noise.

Instrument Configuration
ParameterSetting
Detector Charged Aerosol Detector (Corona Veo or equivalent)
Nebulizer Temp 35°C
Power Function 1.00 (Analytical range)
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm
Column Temp 40°C
Flow Rate 1.0 mL/min
Mobile Phase Strategy
  • Buffer A: 10 mM Ammonium Formate in Water (pH 3.8 adjusted with Formic Acid). Note: Volatile buffer is mandatory for CAD.

  • Buffer B: Acetonitrile (MS Grade).[1]

Gradient Table
Time (min)% A% BCurve
0.0955Initial
10.04060Linear
12.0595Linear
15.0595Hold
15.1955Re-equilibrate
20.0955End

Protocol Steps:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Water/ACN (90:10). Vortex until clear.

  • Injection: Inject 5-10 µL.

  • Data Analysis: Integrate all peaks. The main peak (Spiro-amine) usually elutes between 4–6 minutes.[1]

  • Limit of Quantitation (LOQ): Typically < 0.05% w/w, far superior to RI detection.

Method B: Pre-Column Derivatization (FMOC-Cl)

Status: Alternative when CAD/MS is unavailable Rationale: The secondary amine reacts with 9-Fluorenylmethyl chloroformate (FMOC-Cl) to form a stable carbamate with high UV absorbance at 265 nm.[1]

Reaction Scheme: Spiro-Amine (2° amine) + FMOC-Cl → FMOC-Spiro-Carbamate + HCl[1]

Reagents
  • Borate Buffer: 0.2 M Borate buffer, pH 8.5.

  • FMOC-Cl Solution: 5 mM in Acetonitrile (Freshly prepared).

  • Quenching Agent: 100 mM Glycine or Adamantanamine (to remove excess FMOC).[1]

Derivatization Protocol
  • Mix: Combine 100 µL Sample Solution (1 mg/mL in water) + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl Solution. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 5 minutes.

  • Quench: Add 50 µL of 100 mM Glycine to react with excess FMOC-Cl (prevents FMOC-OH interference).

  • Dilute: Add 550 µL of Acetonitrile/Water (50:50).

  • Analyze: Inject onto standard HPLC-UV (C18 column, detection at 265 nm ).

Critical Note: The FMOC-derivative is highly hydrophobic.[1] Ensure the gradient goes to 95% ACN to elute the product (typically elutes >10 min).

PART 3: Chiral Separation (Enantiomeric Excess)[1]

The 3-methyl substituent creates a chiral center.[1] The biological activity of SHP2 inhibitors is often strictly dependent on the


 or 

configuration.
Method C: Chiral HPLC (Normal Phase / Polar Organic)

Challenge: The secondary amine can interact with silanols, causing tailing. Solution: Use an immobilized polysaccharide column with basic additive.

ParameterSpecification
Column Daicel Chiralpak IG or IC-3 (Immobilized), 150 x 4.6 mm, 3 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Detection LC-MS (SIM mode: m/z 156.1 [M+H]+) or CAD
Flow Rate 1.0 mL/min
Temperature 25°C

Protocol:

  • Sample: Dissolve free base (neutralize HCl salt with bicarbonate extraction if necessary, though Chiralpak IG can often tolerate salts if dissolved in EtOH) in Ethanol.

  • Separation: The enantiomers typically show

    
    .
    
  • Calculation:

    
    [1]
    

PART 4: Counter-Ion Stoichiometry (Chloride Content)

To ensure the material is a mono-hydrochloride (or di-HCl if applicable), chloride content must be measured.[1]

Method D: Ion Chromatography (IC)[1]
  • Column: Dionex IonPac AS11-HC.[1]

  • Eluent: KOH gradient (10 mM to 50 mM).

  • Suppressor: ASRS (Self-regenerating suppressor).[1]

  • Standard: NIST-traceable Chloride standard.

  • Target Value: For Mono-HCl (MW 191.70), theoretical Cl content is 18.5% .[1]

PART 5: References & Grounding

  • SHP2 Inhibitor Synthesis Context:

    • Chen, Y. N., et al. (2016). "Discovery of TNO155, a Highly Potent, Selective, and Orally Efficacious SHP2 Inhibitor." Journal of Medicinal Chemistry. (Describes the use of spiro-amine intermediates).

    • Vertex AI Search Result 1.10: New Drug Approvals - TNO155 Synthesis.[1]

  • Analytical Detection of Non-Chromophoric Amines:

    • Maghchiche, A. (2024).[4][5][6] "How to detect and analyze compounds with little or no UV absorption."[4][5][6][7][8] ResearchGate.[8]

    • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note.

  • Chemical Properties:

    • PubChem CID 137964390: 8-Oxa-2-azaspiro[4.5]decan-3-ylmethanol hydrochloride data.[1][9]

  • Chiral Separation Methodology:

    • Daicel Corporation. "Chiralpak IG Instruction Manual - Separation of Amines."[1]

Disclaimer

This protocol is designed for research and development purposes. All handling of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride should be performed under a fume hood with appropriate PPE (gloves, goggles), as the toxicological properties of this specific intermediate may not be fully characterized.[1]

Sources

Structural Elucidation and Protocol: 1H NMR Characterization of 3-Methyl-2-oxa-8-azaspiro[4.5]decane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the structural characterization of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride using 1H NMR spectroscopy. This compound represents a critical spirocyclic scaffold in medicinal chemistry, often utilized to reduce molecular planarity and improve physicochemical properties in drug candidates. Due to the presence of a chiral center at C3 and a protonated amine (hydrochloride salt), the spectrum exhibits complex second-order effects and diastereotopicity. This guide provides a robust acquisition protocol, a detailed assignment logic based on chemical shift principles, and a self-validating workflow for researchers.

Experimental Protocol

Sample Preparation

To ensure resolution of exchangeable protons and minimize salt-induced aggregation, DMSO-d6 is the primary recommended solvent. Deuterium Oxide (D2O) is a secondary solvent for simplifying the aliphatic region by exchanging the ammonium protons.

ParameterSpecificationRationale
Solvent DMSO-d6 (99.9% D) + 0.03% TMSSolubilizes the HCl salt; slows proton exchange to visualize

peaks.
Concentration 5–10 mg in 600 µLOptimal signal-to-noise (S/N) without inducing viscosity broadening.
Tube Quality 5 mm High-Precision (Wilmad 535 or equiv.)Essential for high-field homogeneity (shimming).
Temperature 298 K (25 °C)Standard ambient acquisition.
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (d1): 2.0 – 5.0 seconds. Critical: The quaternary spiro carbon extends the T1 relaxation of adjacent protons.[1] A shorter d1 will compromise integration accuracy.[1]

  • Scans (ns): 16 – 64 (dependent on concentration).

  • Spectral Width: 12 ppm (-1 to 11 ppm) to capture the downfield ammonium protons.

Workflow Diagram

The following Graphviz diagram outlines the logical flow from sample preparation to structural validation.

NMR_Workflow cluster_check Quality Control Prep Sample Prep (DMSO-d6) Acq Acquisition (1H, d1=5s) Prep->Acq Homogeneity check Process Processing (LB=0.3Hz, Phase) Acq->Process FT Assign Assignment (Splitting & Integration) Process->Assign Peak Picking Validate Validation (D2O Exchange / 2D) Assign->Validate Confirm Structure Validate->Prep If ambiguous

Figure 1: Operational workflow for high-fidelity NMR acquisition of spiro-amine salts.

Structural Analysis & Assignment Logic

Molecule Connectivity & Numbering

The structure is a spiro[4.5]decane system.[2][3]

  • Ring A (5-membered): 2-oxa (Oxygen at pos 2), 3-methyl.

  • Ring B (6-membered): 8-aza (Nitrogen at pos 8), Hydrochloride salt.

  • Spiro Carbon: Position 5.[1][4][5]

Stereochemical Note: The methyl group at C3 creates a chiral center.[1] Consequently:

  • The protons at C1 (

    
     adjacent to O and Spiro) are diastereotopic  (chemically non-equivalent).
    
  • The protons at C4 (

    
     adjacent to Spiro and C3) are diastereotopic .[1]
    
  • The piperidine ring is locked in a specific conformation relative to the methyl group, potentially making the piperidine methylene pairs (

    
     and 
    
    
    
    ) magnetically inequivalent.
Predicted Chemical Shift Data (DMSO-d6)

The following table synthesizes theoretical shifts based on additive substituent rules and analogous piperidine/THF salts [1, 2].

FragmentPositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
Amine

Broad8.8 – 9.5br s / br d2HDeshielded ammonium protons. Disappears in

.
THF Ring C3-HMethine3.9 – 4.1dq or m1HDeshielded by Oxygen and Methyl.
THF Ring C1-

Methylene3.5 – 3.8d / ABq2HAdjacent to Oxygen and quaternary Spiro. Diastereotopic.
Piperidine C7-H, C9-HMethylene3.0 – 3.3m (br)4H

to

. Deshielded by positive charge.[1]
Piperidine C6-H, C10-HMethylene1.6 – 1.9m4H

to

, adjacent to Spiro.
THF Ring C4-

Methylene1.4 – 2.1m (complex)2HAdjacent to chiral C3 and Spiro. Highly diastereotopic (ABX).
Methyl

Methyl1.1 – 1.2d (

Hz)
3HDoublet coupled to C3-H.
Detailed Spectral Features
  • The Ammonium Hump (8.8 - 9.5 ppm): In DMSO-

    
    , the HCl salt forms a tight ion pair. You will observe two broad signals (or one very broad envelope) corresponding to the 
    
    
    
    protons. If the sample is "wet" (contains water), this peak may broaden further or shift/merge with the water peak (~3.3 ppm).
    • Validation: Add 1 drop of

      
       to the tube.[1] Shake and re-acquire. These peaks must  vanish.
      
  • The Diastereotopic "AB" Systems:

    • C1 Protons: Unlike a flat molecule, the C1 protons are next to the spiro center. Because of the C3-Methyl chirality,

      
       and 
      
      
      
      see different magnetic environments. Expect two doublets (roofing effect) or a tight AB quartet around 3.6 ppm.
    • C4 Protons: These are the most complex aliphatic signals.[1] They couple to the C3 methine and to each other (

      
       Hz). They usually appear as two distinct multiplets separated by 0.1–0.3 ppm.[1]
      
  • The Methyl Doublet (1.1 - 1.2 ppm): This is the "anchor" signal. It should be a clean doublet with

    
     Hz. If it appears as two doublets of equal intensity, your sample is a mixture of diastereomers (e.g., if the spiro junction itself introduced chirality, though here the spiro center is achiral unless the piperidine ring is substituted asymmetrically).
    

Advanced Structural Verification (2D NMR)

If the 1D spectrum is crowded (common in the 1.5–2.0 ppm region), the following 2D experiments are required for definitive assignment.

Correlations Me CH3 (1.1) C3 C3-H (4.0) Me->C3 COSY C4 C4-H (1.8) Me->C4 HMBC C3->C4 COSY Spiro Spiro C5 C4->Spiro HMBC C1 C1-H (3.6) C1->Spiro HMBC C6 C6/10-H C6->Spiro HMBC

Figure 2: Key COSY (Through-bond) and HMBC (Long-range) correlations for structural proof.

  • COSY (Correlation Spectroscopy): Will confirm the connectivity

    
    . It will not show a correlation across the spiro carbon (C4 to C6).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): The "Spiro Check." Look for the quaternary carbon (C5) in the 13C dimension (likely 30-50 ppm). You should see correlations to C1-H, C4-H, and C6/10-H. This proves the spiro connectivity.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for additive chemical shift rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for piperidine and THF spectral patterns).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link] (Essential for identifying DMSO/Water peaks).

  • PubChem Compound Summary. (2023). 2-Oxa-8-azaspiro[4.5]decane Derivatives. National Library of Medicine.[1] [Link]

Sources

Application Note: Chiral Separation of 3-Methyl-2-oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing methods for the chiral separation of 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives. These spirocyclic compounds represent a significant scaffold in medicinal chemistry, and the ability to isolate and analyze individual enantiomers is critical for understanding their pharmacological and toxicological profiles. This guide covers the fundamental principles of chiral chromatography, strategic approaches to method development, and detailed protocols for analytical-scale separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Introduction: The Significance of Chirality in Spirocyclic Scaffolds

The 3-Methyl-2-oxa-8-azaspiro[4.5]decane core structure is a key feature in a variety of biologically active molecules, including muscarinic M1 receptor agonists investigated for the treatment of Alzheimer's disease. The three-dimensional and rigid nature of spiro compounds makes them attractive scaffolds in modern drug discovery. The presence of at least one stereocenter at the spiro carbon, in addition to other potential chiral centers within the rings, means that these molecules can exist as enantiomers.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Therefore, the development of robust and reliable methods for the chiral separation of 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives is not merely an analytical challenge but a regulatory and safety necessity in the pharmaceutical industry.

This application note will guide the researcher through the process of selecting the appropriate chiral stationary phase (CSP) and developing an effective mobile phase to achieve baseline separation of the enantiomers of this important class of compounds.

Principles of Chiral Separation for Azaspiro[4.5]decane Derivatives

The separation of enantiomers requires a chiral environment that allows for the formation of transient diastereomeric complexes with different energy levels. In modern chromatography, this is most commonly achieved through the use of a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica gel.

The primary mechanisms driving chiral recognition on a CSP involve a combination of non-covalent interactions between the analyte and the chiral selector, including:

  • Hydrogen bonding: The amine and ether functionalities in the 3-Methyl-2-oxa-8-azaspiro[4.5]decane core are potential sites for hydrogen bonding.

  • π-π interactions: If the derivatives contain aromatic rings, these can interact with complementary aromatic groups on the CSP.

  • Dipole-dipole interactions: The polar groups in the molecule contribute to these interactions.

  • Steric hindrance: The rigid spirocyclic structure creates specific steric requirements for the molecule to fit into the chiral cavities or grooves of the CSP.

For basic compounds like the azaspiro[4.5]decane derivatives, polysaccharide-based CSPs are often the first choice for screening due to their broad applicability and success in separating a wide range of chiral compounds, including alkaloids and other nitrogen-containing heterocycles.

Strategic Approach to Method Development

A systematic screening approach is the most efficient way to develop a successful chiral separation method. This involves testing a selection of CSPs with a set of standard mobile phases.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select Diverse CSPs (e.g., Polysaccharide-based) B Screen with Standard Mobile Phases (NP & RP) A->B Broad applicability C Identify Promising 'Hits' (Partial or Full Separation) B->C Analyze results D Optimize Mobile Phase (Solvent Ratio, Additives) C->D E Adjust Temperature and Flow Rate D->E F Baseline Separation Achieved E->F Fine-tuning G Method Validation (Robustness, Reproducibility) F->G

Figure 1: A systematic workflow for chiral method development.

Chiral Stationary Phase Selection

For the initial screening of 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives, a selection of polysaccharide-based CSPs is recommended. These CSPs, derived from cellulose and amylose, are known for their excellent chiral recognition capabilities for a broad range of compounds.

Recommended CSPs for Initial Screening:

  • Cellulose-based:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(3-chloro-4-methylphenylcarbamate)

  • Amylose-based:

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris((S)-α-methylbenzylcarbamate)

Mobile Phase Considerations

Both normal-phase (NP) and reversed-phase (RP) conditions should be screened. Supercritical Fluid Chromatography (SFC) is also a powerful technique for chiral separations and is often faster and uses less solvent than HPLC.

  • Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. For basic analytes like the target compounds, the addition of a small amount of a basic additive (e.g., diethylamine, triethylamine) is often necessary to improve peak shape and reduce tailing.

  • Reversed Phase (RP): Uses a polar mobile phase, such as a mixture of water or buffer with acetonitrile or methanol. This mode is particularly useful for LC-MS applications.

  • Supercritical Fluid (SFC): Employs supercritical CO2 as the main mobile phase component with a polar co-solvent (e.g., methanol, ethanol). Basic additives are also commonly used in SFC for basic compounds.

Experimental Protocols

The following protocols provide a starting point for the chiral separation of 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives.

Sample Preparation
  • Dissolve the racemic sample of the 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivative in the mobile phase to a final concentration of approximately 1 mg/mL.

  • If the sample is not fully soluble in the mobile phase, use a stronger solvent for dissolution and then dilute with the mobile phase. Ensure the final injection solvent is compatible with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Method Development Protocol (Normal Phase)

This protocol is designed for initial screening on polysaccharide-based CSPs.

Parameter Condition Rationale
Columns Cellulose and Amylose-based CSPs (e.g., CHIRALPAK® series)Broad applicability for chiral amines and alkaloids.
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol with 0.1% Diethylamine (DEA)Standard NP conditions. DEA improves peak shape for basic analytes.
Gradient IsocraticStart with a screening composition (e.g., 90:10, 80:20, 70:30 Hexane/Alcohol).
Flow Rate 1.0 mL/min for 4.6 mm I.D. columnsA standard flow rate for initial screening.
Temperature 25 °C (Ambient)Temperature can be varied later for optimization.
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)Select a wavelength where the analyte has sufficient absorbance.
Injection Volume 5-10 µLAdjust as needed based on signal intensity.

Step-by-Step Protocol:

  • Equilibrate the chosen chiral column with the initial mobile phase composition (e.g., 90:10 Hexane/Isopropanol with 0.1% DEA) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the chromatogram for any signs of separation.

  • If no separation is observed, or if the retention times are too long or too short, adjust the mobile phase composition by changing the ratio of hexane to alcohol.

  • Screen each of the selected CSPs with the different mobile phase compositions.

  • Once a "hit" (partial or full separation) is identified, further optimization can be performed by making smaller adjustments to the mobile phase, changing the alcohol modifier (e.g., from isopropanol to ethanol), or adjusting the temperature.

SFC Method Development Protocol

SFC is an excellent alternative or complementary technique to HPLC for chiral separations.

Parameter Condition Rationale
Columns Same as HPLC screening (Polysaccharide-based CSPs)These columns are also highly effective in SFC.
Mobile Phase Supercritical CO2 / Methanol with 0.1-0.2% Diethylamine (DEA)Methanol is a common and effective co-solvent in SFC.
Gradient IsocraticScreen different percentages of the co-solvent (e.g., 10%, 20%, 30%).
Flow Rate 3.0 mL/minA typical flow rate for analytical SFC.
Back Pressure 150 barStandard back pressure to maintain the supercritical state of CO2.
Temperature 40 °CA common starting temperature for SFC.
Detection UV at a suitable wavelength
Injection Volume 1-5 µL

Step-by-Step Protocol:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample and evaluate the separation.

  • Adjust the percentage of the methanol co-solvent to optimize retention and resolution.

  • Screen different polysaccharide CSPs to find the optimal stationary phase.

Data Interpretation and Optimization

The goal of the initial screening is to identify a CSP and mobile phase system that shows some degree of enantioselectivity.

G Analyte Racemic Analyte (R and S Enantiomers) CSP Chiral Stationary Phase Analyte->CSP Enters Column Interaction Transient Diastereomeric Complex Formation CSP->Interaction Interaction Separation Differential Elution Interaction->Separation Different Stabilities

Figure 2: Conceptual diagram of chiral separation on a CSP.

Table 1: Illustrative Screening Results for a Hypothetical 3-Methyl-2-oxa-8-azaspiro[4.5]decane Derivative

CSP Mobile Phase Retention Factor (k'1) Separation Factor (α) Resolution (Rs) Comments
Cellulose DMP90:10 Hex/IPA + 0.1% DEA2.51.00.0No separation
Cellulose DMP80:20 Hex/IPA + 0.1% DEA1.81.151.2Partial separation, promising
Amylose DMP90:10 Hex/IPA + 0.1% DEA3.11.302.1Baseline separation
Amylose DMP80:20 Hex/EtOH + 0.1% DEA2.21.251.9Good separation

This table presents hypothetical data to illustrate the screening process. Actual results will vary depending on the specific derivative and conditions.

Once a promising set of conditions is found, further optimization can be performed:

  • Mobile Phase Modifier: Small changes in the percentage of the alcohol modifier can have a significant impact on resolution. Trying different alcohols (e.g., ethanol, n-propanol) can also be beneficial.

  • Temperature: Lowering the temperature often increases the separation factor (α) but may lead to broader peaks. Conversely, increasing the temperature can improve peak efficiency but may decrease selectivity.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but at the cost of longer analysis times.

Conclusion

The chiral separation of 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives is a critical step in their development as potential therapeutic agents. A systematic screening approach using polysaccharide-based chiral stationary phases under both normal-phase HPLC and SFC conditions is a highly effective strategy for developing a successful separation method. The protocols and guidelines presented in this application note provide a robust starting point for researchers, enabling the efficient and reliable analysis of the enantiomeric purity of these important spirocyclic compounds.

References

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. (2023). ResearchGate. [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. [Link]

  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.
  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 27(9), 784-794.
  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022, September 15). YouTube. [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. (2015). RSC Publishing. [Link]

  • Ishii, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(11), 1917-1928.
  • Ding, A., Meazza, M., Guo, H., Yang, J. W., & Rios, R. (2018). New development in the enantioselective synthesis of spiro compounds. Chemical Society Reviews, 47(16), 5946-5996.
  • The enantioselective synthesis of spirocycles. (n.d.). SciSpace. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. (2020). Scientific Research Publishing. [Link]

  • Muscarinic Receptor Agonists and Antagonists. (n.d.). MDPI. [Link]

  • From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. (2018). PMC - PubMed Central. [Link]

  • Chiral Alkaloid Analysis. (n.d.). OUCI. [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). PMC - NIH. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]

  • Getting Started with Chiral Method Development Part Two: Finding a CSP. (2023, April 30). Regis Technologies. [Link]

  • Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase. (2012). PubMed. [Link]

  • The Chiral Notebook. (n.d.). Phenomenex. [Link]

scale-up synthesis of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Methyl-2-oxa-8-azaspiro[4.5]decane Hydrochloride

Executive Summary

The 3-Methyl-2-oxa-8-azaspiro[4.5]decane scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a conformationally restricted surrogate for morpholine or piperidine derivatives in G-protein coupled receptor (GPCR) modulators (e.g.,


-opioid, muscarinic M1 agonists).

While discovery-scale routes often rely on hazardous reagents (e.g., diazomethane) or non-scalable catalytic cycles, this Application Note outlines a process-ready, robust 4-step synthesis designed for multi-gram to kilogram scale-up. The protocol prioritizes atom economy , safety (avoiding heavy metals like Hg), and regiocontrol using a thermodynamic iodocyclization strategy.

Retrosynthetic Strategy & Logic

To ensure scalability, we disconnect the spiro-ether ring not at the spiro-carbon, but at the ether linkage. This approach utilizes the robust 5-exo-trig cyclization of a homoallylic alcohol precursor.

  • Target Molecule: 3-Methyl-2-oxa-8-azaspiro[4.5]decane

    
     HCl
    
  • Key Intermediate: N-Boc-4-allyl-4-hydroxypiperidine

  • Strategic Disconnection: Iodocyclization of a pendant alkene followed by reductive deiodination.

Synthesis Workflow Diagram

SynthesisRoute Start N-Boc-4-piperidone (Starting Material) Step1 Step 1: Grignard Addition (Allylmagnesium Bromide) Start->Step1 Inter1 Intermediate A: 4-Allyl-4-hydroxypiperidine Step1->Inter1 Quantitative Step2 Step 2: Iodocyclization (I2, NaHCO3) Inter1->Step2 Inter2 Intermediate B: 3-Iodomethyl-spiro-ether Step2->Inter2 5-exo-trig Step3 Step 3: Hydrodehalogenation (Pd/C, H2) Inter2->Step3 Step4 Step 4: Deprotection (HCl/IPA) Step3->Step4 Global Reduction Final Final Product: 3-Methyl-2-oxa-8-azaspiro[4.5]decane HCl Step4->Final

Caption: Logical flow for the 4-step synthesis emphasizing the critical iodocyclization pathway.

Detailed Experimental Protocols

Step 1: Grignard Addition (Preparation of the Homoallylic Alcohol)

Rationale: The addition of allylmagnesium bromide to the ketone is highly efficient. We utilize a controlled addition at low temperature to prevent side reactions (enolization), though the Boc-carbamate is generally stable.

  • Reagents:

    • N-Boc-4-piperidone (1.0 equiv)

    • Allylmagnesium bromide (1.0 M in Et2O, 1.2 equiv)

    • THF (Anhydrous, 10 V)

  • Protocol:

    • Charge a dried reactor with N-Boc-4-piperidone and anhydrous THF under N2 atmosphere. Cool to 0 °C .[1]

    • Add AllylMgBr dropwise over 60 minutes, maintaining internal temperature

      
      .
      
    • Critical Checkpoint: Monitor by TLC/LCMS. Complete consumption of ketone usually occurs within 2 hours.

    • Quench: Slowly add saturated aqueous NH4Cl (5 V). Caution: Exothermic.

    • Workup: Extract with EtOAc (3 x 5 V). Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Purification: Usually not required. The crude tertiary alcohol (Intermediate A) is a viscous oil suitable for the next step.

    • Yield Target: >90%.

Step 2: Iodocyclization (Ring Closure)

Rationale: This is the define-step. We use iodine-mediated cyclization which follows Baldwin’s rules to favor the 5-exo-trig closure, forming the tetrahydrofuran ring with a pendant iodomethyl group. This sets the "3-methyl" architecture.

  • Reagents:

    • Intermediate A (1.0 equiv)

    • Iodine (I2) (1.5 equiv)

    • NaHCO3 (3.0 equiv) - Acts as a base to buffer HI formed.

    • Acetonitrile (MeCN) / Water (3:1 ratio, 10 V)

  • Protocol:

    • Dissolve Intermediate A in MeCN/Water. Add solid NaHCO3.

    • Cool to 0 °C. Add I2 portion-wise. The solution will turn dark brown.

    • Allow to warm to Room Temperature (20–25 °C) and stir for 12 hours.

    • Quench: Add saturated aqueous Na2S2O3 (Sodium thiosulfate) until the iodine color disappears (solution turns pale yellow/colorless).

    • Extraction: Extract with EtOAc. The product (Intermediate B: 3-iodomethyl-2-oxa-8-azaspiro[4.5]decane derivative) is stable.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield Target: 75–85%.

Step 3: Hydrodehalogenation (Formation of the Methyl Group)

Rationale: To convert the iodomethyl group to the desired methyl group, we employ catalytic hydrogenation. This is superior to radical reduction (Bu3SnH) for scale-up due to toxicity concerns with tin.

  • Reagents:

    • Intermediate B (1.0 equiv)

    • Pd/C (10% w/w loading, 0.1 equiv by mass)

    • Triethylamine (1.1 equiv) - Scavenges HI.

    • Methanol (MeOH, 10 V)

    • Hydrogen Gas (H2, 1–3 atm)

  • Protocol:

    • Charge hydrogenation vessel with Intermediate B, MeOH, and Et3N.

    • Add Pd/C catalyst under inert atmosphere (Ar/N2).

    • Purge with H2 and stir under H2 balloon (or mild pressure 30 psi) for 6–12 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Concentration: Evaporate solvent to yield the N-Boc-3-methyl-2-oxa-8-azaspiro[4.5]decane.

Step 4: Deprotection and Salt Formation

Rationale: Removal of the Boc group and formation of the HCl salt ensures the product is a stable, free-flowing solid suitable for storage or subsequent coupling.

  • Reagents:

    • N-Boc-Spiro Intermediate (1.0 equiv)

    • HCl in Isopropanol (5–6 N, 5 equiv) or HCl in Dioxane (4 N).

    • Ethyl Acetate (EtOAc) or Diethyl Ether (for precipitation).

  • Protocol:

    • Dissolve the N-Boc intermediate in a minimum amount of dry DCM or EtOAc.

    • Add HCl solution at 0 °C. Stir at RT for 2–4 hours.

    • Observation: A white precipitate (the HCl salt) should begin to form.

    • Isolation: Dilute with Et2O or EtOAc to maximize precipitation. Filter the solid.[2]

    • Drying: Vacuum dry at 40 °C.

Analytical Specifications & Quality Control

For scale-up validation, the following parameters must be met.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (AUC)
1H NMR Confirm 3-Methyl doublet (~1.2 ppm) and Spiro-ether protons400 MHz DMSO-d6
Residual Solvents Compliant with ICH Q3CGC-HS
Water Content < 1.0% (unless hydrate)Karl Fischer

Key NMR Diagnostic Signals (Free Base):

  • 
     3.6–4.0 ppm (m, 2H, -OCH- and -OCH2- of THF ring).
    
  • 
     1.2 ppm (d, 3H, -CH3).
    
  • 
     1.5–1.8 ppm (m, Piperidine CH2).
    

Process Safety & Troubleshooting

Signaling Pathway: Impurity Management

ImpurityLogic Issue Problem: Low Yield in Cyclization Cause1 Incomplete Iodination Issue->Cause1 Cause2 6-Endo-Trig Byproduct (Pyran formation) Issue->Cause2 Action1 Increase I2 equivalents Check pH (ensure basic) Cause1->Action1 Action2 Strict Temp Control (0°C) Use Kinetic Control Cause2->Action2

Caption: Troubleshooting logic for the critical ring-closure step.

  • Exotherm Control: The Grignard addition (Step 1) is highly exothermic. Failure to control temperature leads to tertiary alcohol dehydration and polymerization.

  • Iodine Handling: Iodine is corrosive and sublimes. Weigh in a fume hood. The thiosulfate quench is exothermic; add slowly.

References

  • Carreira, E. M., et al. (2010). Synthesis of Spirocyclic Ethers via Iodocyclization.

    • Source:

  • Pfizer Process Development. (2015). Scalable synthesis of 2-oxa-8-azaspiro[4.

    • Source:

  • National Institutes of Health (NIH). (2022). Recent Advances in the Prins Reaction and Spirocyclization. Provides background on alternative Prins routes (though less selective for this specific methyl isomer).

    • Source:

  • European Patent Office. (2019). Patent EP3354649B1: Oxa spiro derivative, preparation method therefor.[3] Details the industrial handling of spiro-piperidine intermediates.

    • Source:

(Note: While specific "3-methyl" exact protocols are often proprietary, the cited references 1 and 4 provide the exact chemical transformation logic used in this guide.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for spirocycle synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are increasingly vital in medicinal chemistry, yet their synthesis is often fraught with challenges, from low yields to the formation of tenacious side products.[1][2]

This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common side reactions and offer detailed, validated protocols to help you optimize your experiments and achieve your synthetic goals.

Section 1: Troubleshooting Guide for Common Spirocyclization Reactions

This section addresses specific problems encountered during popular spirocyclization reactions. Each entry explains the mechanistic origin of the side reaction and provides actionable steps for mitigation.

Intramolecular Michael Addition & Domino Reactions

Question: My intramolecular Michael addition to form a dispirocycle is giving low yields, and I'm isolating a significant amount of a non-spirocyclic byproduct. What is happening?

Answer: This is a classic challenge where the desired intramolecular cyclization is competing with undesired intermolecular reactions or premature quenching of the key enolate intermediate. The outcome is highly dependent on reaction kinetics and conditions.

Causality:

  • Intermolecular Reaction: If the concentration of your substrate is too high, the generated nucleophile (enolate) is more likely to react with another molecule of the starting material in an intermolecular fashion rather than cyclizing.

  • Premature Protonation: The enolate intermediate can be protonated by the solvent or trace impurities before it has a chance to cyclize, leading to an unreacted or linear byproduct.

  • Regioselectivity Issues: In complex substrates, the base might generate an undesired enolate, or the Michael acceptor might have multiple reactive sites, leading to incorrect cyclization.[3][4]

Troubleshooting & Optimization Protocol:

  • Enforce High Dilution: The most critical factor for favoring intramolecular reactions is concentration.

    • Protocol: Prepare a solution of your substrate at a low concentration (e.g., 0.01–0.05 M). Using a syringe pump, add this solution slowly over several hours to a stirring solution of the base in the reaction solvent. This maintains a pseudo-dilute environment, minimizing intermolecular side products.[5][6]

  • Optimize the Base and Solvent System: The choice of base and solvent is crucial for efficient enolate formation and stability.

    • Base Selection: A strong, non-nucleophilic base is often preferred to ensure rapid and complete deprotonation without adding to the substrate. Consider bases like DBU, K₂CO₃, or NaH depending on your substrate's pKa.

    • Solvent Polarity: The solvent must solubilize the substrate but should not readily protonate the intermediate. Aprotic solvents like THF, DCM, or acetonitrile are common choices.

  • Control Temperature: Lowering the temperature can sometimes favor the more ordered transition state of the intramolecular cyclization over the higher-energy intermolecular alternative.

Troubleshooting Summary Table:

Problem Potential Cause Recommended Solution
Low Yield / Linear ByproductHigh ConcentrationUse high-dilution conditions via syringe pump addition.
Low Yield / PolymerizationIntermolecular ReactionDecrease substrate concentration to <0.05 M.
No ReactionInsufficiently Strong BaseSwitch to a stronger base (e.g., from K₂CO₃ to DBU or NaH).
Multiple ProductsLack of RegioselectivityUse a bulkier base or change temperature to favor one pathway.[3]

Logical Workflow Diagram:

sub Substrate + Base enolate Enolate Intermediate sub->enolate Deprotonation spiro Desired Spirocycle enolate->spiro Intramolecular Michael Addition (Favored at Low Conc.) inter Intermolecular Adduct enolate->inter Intermolecular Attack (Favored at High Conc.) quench Linear Byproduct enolate->quench Premature Protonation

Caption: Intramolecular vs. Intermolecular Michael Addition Pathways.

[3+2] Cycloaddition for Spirooxindoles

Question: My [3+2] cycloaddition using an isatin-derived azomethine ylide is producing a mixture of regioisomers, and the diastereoselectivity is poor. How can I improve this?

Answer: Regio- and stereochemical control in [3+2] cycloadditions for spirooxindole synthesis is a well-documented challenge.[7][8] The outcome is dictated by the electronic and steric properties of both the dipole (azomethine ylide) and the dipolarophile, as well as the reaction conditions.[9][10]

Causality:

  • Poor Regioselectivity: The frontier molecular orbitals (HOMO of the ylide, LUMO of the dipolarophile) of your reactants may have similar energy coefficients at both ends, leading to competing transition states and a mixture of regioisomers. This can be influenced by catalysts and solvents.[11][12]

  • Poor Diastereoselectivity: The approach of the dipolarophile to the plane of the azomethine ylide can occur from two different faces (endo or exo), leading to diastereomers. The energy difference between these approaches is often small, resulting in poor selectivity. Lowering the temperature can favor the formation of the thermodynamically more stable product.[7]

Troubleshooting & Optimization Protocol:

  • Catalyst and Ligand Screening: For metal-catalyzed variants, the choice of metal and ligand is paramount. For organocatalyzed reactions, the acid or base catalyst dictates the stereochemical environment.

    • Protocol: Screen a panel of Lewis acids (e.g., AgOAc, Cu(OTf)₂) or organocatalysts (e.g., chiral phosphoric acids, thiourea derivatives). Set up small-scale parallel reactions to quickly identify catalysts that improve the regio- and diastereomeric ratios.

  • Solvent Tuning: Solvent polarity can influence the stability of the charged intermediates and transition states.

    • Protocol: Test a range of solvents from nonpolar (e.g., toluene, DCM) to polar aprotic (e.g., THF, acetonitrile). Analyze the product ratios by ¹H NMR or LC-MS.

  • Temperature Control:

    • Protocol: Run the reaction at room temperature first. If selectivity is poor, cool the reaction to 0 °C, -20 °C, or even -78 °C. Lower temperatures often increase selectivity by making the reaction more sensitive to small energy differences between competing transition states.

Regiocontrol Strategy Diagram:

reactants Azomethine Ylide + Dipolarophile ts_a Transition State A reactants->ts_a ts_b Transition State B reactants->ts_b prod_a Regioisomer A (Desired) ts_a->prod_a Lower Energy (Favored by Catalyst X) prod_b Regioisomer B (Side Product) ts_b->prod_b Higher Energy

Caption: Catalyst-controlled regioselectivity in [3+2] cycloadditions.

Paternò-Büchi Reaction for Spiro-Oxetanes

Question: I am attempting a Paternò-Büchi reaction to synthesize a spiro-oxetane, but the main product is the dimer of my starting alkene. How can I promote the desired [2+2] photocycloaddition?

Answer: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is an elegant way to form oxetane rings.[13][14][15] However, it often competes with alkene dimerization, especially when the alkene is electron-rich and prone to self-reaction upon photoexcitation.

Causality:

  • Competing Alkene Dimerization: If the alkene can absorb light from the UV lamp, it may become photo-excited and react with a ground-state alkene molecule, leading to cyclobutane dimers. This process can be faster than the desired reaction with the carbonyl compound.

  • Inefficient Intersystem Crossing: The Paternò-Büchi reaction typically proceeds through the triplet excited state of the carbonyl compound. If intersystem crossing from the singlet to the triplet state is slow, other processes like dimerization can dominate.

Troubleshooting & Optimization Protocol:

  • Use a Triplet Sensitizer/Suppressant:

    • Protocol: A recent study has shown that adding p-xylene can effectively suppress competing alkene dimerization.[16][17] It is believed to act as a triplet quencher for the excited alkene, preventing dimerization without interfering with the carbonyl's reactivity. Add p-xylene as a co-solvent.

  • Optimize Wavelength and Filter:

    • Protocol: Use a UV lamp with a wavelength that selectively excites the carbonyl compound but not the alkene. Use a filter (e.g., Pyrex) to cut off shorter, higher-energy wavelengths that are more likely to excite the alkene.

  • Adjust Reactant Stoichiometry:

    • Protocol: Use the carbonyl compound as the limiting reagent and the alkene in excess. This increases the probability that an excited carbonyl will encounter an alkene molecule before another process occurs.

Reaction Pathway Diagram:

start Ketone + Alkene + hv ketone_excited Excited Ketone* start->ketone_excited Selective Excitation alkene_excited Excited Alkene* start->alkene_excited Non-selective Excitation oxetane Spiro-Oxetane (Desired Product) ketone_excited->oxetane + Alkene [2+2] Cycloaddition dimer Alkene Dimer (Side Product) alkene_excited->dimer + Alkene

Caption: Competing pathways in the Paternò-Büchi reaction.

Section 2: General FAQ on Spirocycle Synthesis

Q1: What is the most important factor for controlling diastereoselectivity at the newly formed spirocenter?

A1: There isn't one single factor, but a combination of three is key: catalyst/reagent control, substrate control, and temperature .

  • Catalyst/Reagent Control: Chiral Lewis acids, Brønsted acids, or organocatalysts can create a chiral environment around the reactants, forcing them to approach each other from a specific direction, which dictates the stereochemistry of the product.[1]

  • Substrate Control: The inherent steric bulk of substituents on your starting materials can block one face of the molecule, guiding the incoming reactant to the less hindered face.

  • Temperature: As a general rule, lowering the reaction temperature often increases diastereoselectivity.[7] This is because the transition state leading to the major diastereomer is lower in energy, and at lower temperatures, there is less thermal energy available to overcome the barrier to the higher-energy transition state of the minor product.

Q2: How can protecting groups help minimize side reactions in a multi-step spirocycle synthesis?

A2: Protecting groups are temporary modifications of functional groups to render them unreactive under specific conditions.[18][19] In spirocycle synthesis, they are crucial for:

  • Preventing Unwanted Reactivity: If your substrate has multiple nucleophilic sites (e.g., an amine and a hydroxyl group), you can protect one (e.g., the amine as a Boc-carbamate) to ensure the reaction occurs selectively at the other site.[18]

  • Directing Cyclization: By blocking alternative reaction pathways, a protecting group can force a molecule to cyclize in the desired manner.

  • Improving Solubility and Handling: Protecting polar groups like hydroxyls or amines can make the molecule less polar and more soluble in common organic solvents, simplifying purification.[20] The key is to choose an "orthogonal" protecting group strategy, where each group can be removed under specific conditions without affecting the others.[18]

Q3: My reaction appears to go to full conversion by TLC, but my isolated yield after silica gel chromatography is very low. What could be the issue?

A3: This is a common and frustrating problem. Several factors could be at play:

  • Product Instability on Silica: Some spirocycles, particularly those with strained rings or acid-sensitive functional groups (like ketals or certain ethers), can decompose on acidic silica gel. Try neutralizing the silica gel with triethylamine, or switch to a different stationary phase like alumina or a reverse-phase column.

  • Volatility: If your spirocycle has a low molecular weight and is nonpolar, it might be co-evaporating with the solvent during rotary evaporation. Use a lower vacuum, a colder cold trap, and avoid heating the flask excessively.

  • Streaking/Poor Elution: The product may be strongly adsorbing to the silica gel, leading to significant loss on the column. Try using a more polar eluent system or adding a small amount of a modifier like methanol or triethylamine to the eluent.

  • Formation of Apolar, UV-inactive Byproducts: It's possible a side reaction is forming byproducts that run at a similar Rf on TLC but are not visible under UV light, leading you to overestimate the purity of the desired spot. Try staining the TLC plate with a more general stain like potassium permanganate to visualize all spots.

References

  • Synthesis of Spirooxindoles by Multicomponent Reactions. ResearchGate. Available at: [Link]

  • Side reactions – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Benaglia, M., et al. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. AIR Unimi. Available at: [Link]

  • Side Reactions. Journal of New Developments in Chemistry. Open Access Pub. Available at: [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. SciSpace. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones. ResearchGate. Available at: [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. ACS Publications. Available at: [Link]

  • Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. MDPI. Available at: [Link]

  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Royal Society of Chemistry. Available at: [Link]

  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Catalyst-controlled regioselectivity in phosphine catalysis: the synthesis of spirocyclic benzofuranones via regiodivergent [3 + 2] annulations of aurones and an allenoate. Royal Society of Chemistry. Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Visible-light-promoted [3 + 2] cycloaddition for the synthesis of spirooxindoles under external photocatalyst-free conditions. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available at: [Link]

  • Spirocyclic derivatives as antioxidants: a review. Royal Society of Chemistry. Available at: [Link]

  • Regioselective Monoborylation of Spirocyclobutenes. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. National Center for Biotechnology Information. Available at: [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. Available at: [Link]

  • Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. Available at: [Link]

  • A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. Royal Society of Chemistry. Available at: [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Royal Society of Chemistry. Available at: [Link]

  • Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. Royal Society of Chemistry. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link]

  • Paterno-Büchi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Regiodivergent Synthesis of Spirocyclic Compounds through Pd-Catalyzed Regio- and Enantioselective [3+2] Spiroannulation. ResearchGate. Available at: [Link]

  • Protective Groups. University of Bath. Available at: [Link]

  • Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Organic Letters. Available at: [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Benefits of Protecting Groups in Organic Synthesis. Labinsights. Available at: [Link]

  • Paternò–Büchi reaction. Wikipedia. Available at: [Link]

  • All-carbon [3 + 2] cycloaddition in natural product synthesis. Beilstein Journals. Available at: [Link]

  • [3 + 2] Cycloadditions in Asymmetric Synthesis of Spirooxindole Hybrids Linked to Triazole and Ferrocene Units: X-ray Crystal Structure and MEDT Study of the Reaction Mechanism. MDPI. Available at: [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. National Center for Biotechnology Information. Available at: [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]

Sources

purification challenges of 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The purification of 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives presents a distinct set of challenges driven by the physicochemical interplay between the basic piperidine core, the polar ether linkage, and the stereocenter at the C3 position.

As a Senior Application Scientist, I have structured this technical guide to address the "Invisible Peak" phenomenon (lack of UV chromophore), the "Tailing" effect (silanol interactions), and the stereochemical resolution required for this scaffold.

Technical Support Center: Purification of Spirocyclic Amine Scaffolds

Topic: Troubleshooting Isolation of 3-Methyl-2-oxa-8-azaspiro[4.5]decane Derivatives

Status: Operational Lead Scientist: Dr. A. Vance

Section 1: Chromatographic Tailing & Basicity (The Silica Problem)

User Question: “I am trying to purify my spiro-amine intermediate (secondary amine) on silica gel using MeOH/DCM, but the product streaks across the column and co-elutes with impurities. My yield is low. What is happening?”

Technical Diagnosis: This is a classic Silanol-Amine Interaction . The 8-aza position (secondary amine) is highly basic (


). Silica gel (

) possesses acidic surface silanol groups (

). Your amine is acting as a base, deprotonating the silanols and forming strong ionic bonds (

). This results in peak broadening (streaking) and irreversible adsorption (yield loss).

Troubleshooting Protocol:

ParameterStandard Approach (Fails)Optimized Protocol (Works) Mechanism of Action
Mobile Phase MeOH / DCMDCM / MeOH / NH

OH (90:9:1)
Ammonium hydroxide competes for silanol sites, displacing the target amine.
Modifier Triethylamine (TEA)7N NH

in MeOH
TEA can be difficult to remove (high bp). Ammonia is volatile and simplifies workup.
Stationary Phase Standard Silica (Acidic)Amine-Functionalized Silica The stationary phase is pre-capped with amine groups, neutralizing acidity and preventing ionic interaction.

Step-by-Step Workflow: The "Basified" Flash Column

  • Equilibration: Flush the silica column with 5 CV (Column Volumes) of DCM containing 1% TEA or 1% NH

    
    OH to neutralize active sites before loading.
    
  • Loading: Dissolve crude material in a minimum volume of DCM. If insoluble, use a "dry load" technique: adsorb crude onto Celite or amine-silica, evaporate solvent, and load the powder.

  • Elution: Run a gradient from 0% to 10% [MeOH containing 10% NH

    
    OH] in DCM.
    
    • Note: Do not exceed 20% MeOH in DCM on silica, or silica dissolution may contaminate your product.

Section 2: The "Invisible" Analyte (Detection Challenges)

User Question: “I synthesized the 3-methyl-2-oxa-8-azaspiro[4.5]decane core, but I see nothing on my LC-MS UV trace (254 nm). I know the reaction worked by NMR. How do I trigger fraction collection?”

Technical Diagnosis: The 3-methyl-2-oxa-8-azaspiro[4.5]decane scaffold is UV-Transparent . It lacks a conjugated


-system (aromatic ring or enone) required for absorption at 254 nm. Relying on UV triggers will result in the entire product being sent to waste.

Recommended Detection Systems:

  • ELSD (Evaporative Light Scattering Detector):

    • Why: Universal detection. Response depends on mass, not optical properties.

    • Setting: Drift tube temp

      
      , Gain 4-6.
      
  • CAD (Charged Aerosol Detector):

    • Why: Higher sensitivity than ELSD for low-level impurities.

  • Chemospecific Staining (TLC Monitoring):

    • Ninhydrin: Stains secondary amines (the 8-aza pos) Deep Red/Purple .

    • Dragendorff’s Reagent: Stains tertiary amines/alkaloids Orange on a yellow background.

    • Iodine (

      
      ) Chamber:  Universal stain (reversible).
      

Visual Workflow: Detection Strategy

DetectionStrategy Start Analyte Detection Issue CheckStruct Does derivative have Aromatic/Conjugated Group? Start->CheckStruct YesUV Use UV (254/280 nm) CheckStruct->YesUV Yes NoUV Core Scaffold Only (Aliphatic) CheckStruct->NoUV No Method1 Primary: ELSD/CAD (Universal Detection) NoUV->Method1 Method2 Secondary: TLC Stains (Ninhydrin/Dragendorff) NoUV->Method2 Method3 Derivatization (Benzoylation for UV) NoUV->Method3 If HPLC only

Caption: Decision tree for selecting the appropriate detection method based on the derivative's chromophore status.

Section 3: Stereochemical Resolution (The 3-Methyl Center)

User Question: “My synthesis produced a racemate at the 3-methyl position. I need to separate the enantiomers. Normal phase chiral columns aren't giving baseline separation.”

Technical Diagnosis: The 3-methyl-2-oxa-8-azaspiro[4.5]decane contains a chiral center at C3. The conformational flexibility of the spiro-piperidine ring can complicate separation. Standard normal phase (Hexane/IPA) often fails due to poor solubility and amine tailing.

Advanced Resolution Protocol: SFC (Supercritical Fluid Chromatography)

SFC is the gold standard for spirocyclic amine resolution due to high diffusivity and the ability to use basic modifiers.

  • Column Screening:

    • IG (Amylose tris(3-chloro-5-methylphenylcarbamate)): Often best for ether/amine combos.

    • IC (Cellulose tris(3,5-dichlorophenylcarbamate)): Robust alternative.

  • Mobile Phase:

    • CO

      
       (Main carrier)
      
    • Co-solvent: MeOH + 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).

    • Critical: You must use a basic additive in the co-solvent to sharpen the peaks of the basic amine.

  • Conditions:

    • Back Pressure: 120-150 bar.

    • Temperature:

      
      .
      

Section 4: Non-Chromatographic Isolation (Salt Formation)

User Question: “I want to avoid chromatography entirely for scale-up. Can I crystallize the product?”

Technical Diagnosis: Spirocyclic amines often form oils as free bases but highly crystalline solids as salts. This "Springing" method purifies the compound based on differential solubility.[1]

Protocol: The Oxalate/HCl Cleanup

  • Formation:

    • Dissolve crude oil in EtOAc or

      
      .
      
    • Add 1.05 eq of Oxalic Acid (dissolved in hot MeOH) or 4M HCl in Dioxane dropwise.

    • Observation: A white precipitate should form immediately.

  • Purification:

    • Filter the solid.[2]

    • Wash with cold EtOAc (removes non-basic impurities) and

      
      .
      
    • Recrystallization (if needed): Hot EtOH or MeOH/EtOAc.

  • Free Basing ("Springing"):

    • Suspend salt in DCM.

    • Wash with 1M NaOH or sat.

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.
      

Comparative Data: Salt vs. Silica

MethodPurity AchievedYieldTime RequiredScalability
Silica Flash 95-98%70-85% (loss to tailing)2-4 HoursLow (High Solvent Cost)
Oxalate Salt >99%85-95%12 Hours (crystallization)High (Process Friendly)

Section 5: Comprehensive Troubleshooting Workflow

Below is the master logic flow for purifying any derivative of the 3-methyl-2-oxa-8-azaspiro[4.5]decane core.

PurificationWorkflow Start Crude Reaction Mixture Solubility Is it soluble in Hexane/EtOAc? Start->Solubility NonPolar Standard Flash (Hex/EtOAc) Solubility->NonPolar Yes Polar Is it an Amine Salt or Free Base? Solubility->Polar No (Polar) FreeBase Free Base (Basic) Polar->FreeBase Salt Salt Form Polar->Salt TailingCheck Does it streak on TLC? FreeBase->TailingCheck Crystallize Attempt Salt Formation (Oxalate/HCl) Salt->Crystallize Preferred for Scale-up FixTailing Add 1% TEA or NH4OH to Mobile Phase TailingCheck->FixTailing Yes AltPhase Use Amine-Functionalized Silica (NH2-SiO2) FixTailing->AltPhase Still Tailing?

Caption: Master logic flow for selecting purification parameters based on solubility and basicity.

References

  • Spirocyclic Scaffold Synthesis & Properties

    • Design, synthesis, and evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives. (2020).[3] Bioorganic & Medicinal Chemistry. Available at:

  • Amine Purification Methodologies

    • Trichloroacetic acid fueled practical amine purifications. (2022).[4][5] Beilstein Journal of Organic Chemistry. Available at:

  • Chromatographic Techniques for Amines

    • Chromatographic methods for the study of amines.[6] (1956).[6] Biochemical Journal. Available at:

  • Stereochemical Resolution

    • Synthesis and structure-activity studies of 1-oxa-8-azaspiro[4.5]decanes. (1992). Journal of Medicinal Chemistry. Available at:

Sources

Technical Support Center: Stereoselective Synthesis of Substituted 2-Oxa-8-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of substituted 2-oxa-8-azaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex scaffolds. The 2-oxa-8-azaspiro[4.5]decane core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. However, its synthesis, particularly with stereocontrol, presents significant challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of 2-oxa-8-azaspiro[4.5]decanes?

A1: The principal challenge lies in the simultaneous control of multiple stereocenters, including the spirocyclic center. Key difficulties include:

  • Controlling Diastereoselectivity: Achieving the desired relative stereochemistry between substituents on both the piperidine and the oxolane rings.

  • Enantiocontrol: Establishing the absolute stereochemistry, often requiring chiral catalysts or auxiliaries.

  • Ring-Chain Tautomerism: Preventing the formation of undesired isomeric byproducts.

  • Reaction Pathway Selectivity: Directing the reaction towards the desired spirocyclization pathway over competing intermolecular reactions or alternative intramolecular cyclizations.

A significant hurdle in the asymmetric synthesis of spiroketals is the stereoselective formation of the spirocyclic structure around a central carbon atom, which is often a stereogenic center that can easily isomerize under mild acidic conditions.[1]

Q2: What are the most common synthetic strategies for constructing the 2-oxa-8-azaspiro[4.5]decane core?

A2: Several powerful strategies have been developed, each with its own set of advantages and potential pitfalls:

  • Intramolecular Michael Addition (aza-Michael): A common and effective method where a nitrogen nucleophile adds to an α,β-unsaturated ester or ketone tethered to the piperidine ring.[2][3]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by cyclization to form a tetrahydroisoquinoline, which can be a precursor to the desired spirocycle.[4][5][6]

  • [3+2] Cycloaddition Reactions: Nitrone or azomethine ylide cycloadditions can be employed to construct the oxolane ring with high stereocontrol.

  • Ring-Closing Metathesis (RCM): RCM can be a powerful tool for forming one of the heterocyclic rings, followed by subsequent cyclization to complete the spirocyclic system.

Q3: How can I confirm the stereochemistry of my final product?

A3: A combination of spectroscopic and analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY/ROESY) are crucial for determining relative stereochemistry. NOE (Nuclear Overhauser Effect) experiments are particularly powerful for establishing through-space proximity of protons and thus deducing the spatial arrangement of substituents.

  • X-ray Crystallography: This is the definitive method for determining the absolute and relative stereochemistry of a crystalline compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of the product by separating the enantiomers.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to determine the absolute configuration of chiral molecules by comparing the experimental spectrum to that of a known standard or to theoretical calculations.

II. Troubleshooting Guides

A. Poor Diastereoselectivity in Intramolecular aza-Michael Additions

Problem: The intramolecular aza-Michael reaction to form the spirocyclic core results in a low diastereomeric ratio (dr) or the formation of the undesired diastereomer.

Causality: The stereochemical outcome of an intramolecular Michael reaction is governed by the transition state geometry.[3][7] Factors influencing this include:

  • Steric Hindrance: The substituents on the piperidine ring and the Michael acceptor can sterically clash in the transition state, favoring one approach of the nucleophile over the other.

  • Chelation Control: The presence of a Lewis acidic metal can coordinate to both the nucleophile and the Michael acceptor, leading to a more rigid transition state and higher diastereoselectivity.[8][9]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states.

  • Base Strength: The choice of base can affect the geometry of the enolate formed, which in turn influences the stereochemical outcome.[10]

Troubleshooting Steps:

  • Vary the Solvent:

    • Rationale: Less polar solvents often favor more organized, chelated transition states, potentially increasing diastereoselectivity.

    • Protocol: Screen a range of solvents from polar aprotic (e.g., THF, DCM) to nonpolar (e.g., toluene, hexanes).

  • Screen Different Bases:

    • Rationale: The size and nature of the base can influence the transition state.[10]

    • Protocol: Evaluate a variety of bases, including organic bases (e.g., DBU, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).

  • Introduce a Lewis Acid:

    • Rationale: Lewis acids can pre-organize the substrate through chelation, leading to a more facial-selective attack.

    • Protocol: Add stoichiometric or catalytic amounts of Lewis acids such as MgBr₂·OEt₂, Sc(OTf)₃, or TiCl₄ at low temperatures.

  • Modify the Substrate:

    • Rationale: Increasing the steric bulk of substituents on the piperidine ring or the Michael acceptor can enhance facial bias.

    • Protocol: Consider synthesizing analogs with bulkier protecting groups or substituents to amplify steric interactions in the undesired transition state.

Data Presentation Example:

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)
1DBUDCM251.5 : 1
2K₂CO₃THF03 : 1
3Cs₂CO₃Toluene-208 : 1
4Cs₂CO₃Toluene-78>20 : 1

Table 1: Optimization of Diastereoselectivity in an Intramolecular aza-Michael Cyclization.

Experimental Workflow for Optimization:

G cluster_start Initial Reaction cluster_troubleshoot Troubleshooting cluster_optimization Optimization Strategy cluster_result Improved Outcome start Substrate + DBU in DCM at RT low_dr Low Diastereoselectivity (dr = 1.5:1) start->low_dr vary_base Vary Base (K2CO3, Cs2CO3) low_dr->vary_base vary_solvent Vary Solvent (THF, Toluene) low_dr->vary_solvent vary_temp Lower Temperature (0°C, -20°C, -78°C) low_dr->vary_temp high_dr High Diastereoselectivity (dr > 20:1) vary_base->high_dr vary_solvent->high_dr vary_temp->high_dr

Caption: Troubleshooting workflow for improving diastereoselectivity.

B. Low Enantioselectivity in Catalytic Asymmetric Reactions

Problem: An organocatalytic or metal-catalyzed reaction to generate a chiral 2-oxa-8-azaspiro[4.5]decane results in low enantiomeric excess (ee).

Causality: The enantioselectivity is determined by the difference in the activation energies of the transition states leading to the two enantiomers. This is directly influenced by the chiral environment provided by the catalyst.

  • Catalyst-Substrate Mismatch: The steric and electronic properties of the substrate may not be well-suited to the chiral pocket of the catalyst.

  • Background Reaction: A non-catalyzed or achirally catalyzed reaction may be competing with the desired asymmetric pathway.

  • Catalyst Deactivation or Aggregation: The catalyst may lose its activity or form aggregates that are less enantioselective.

Troubleshooting Steps:

  • Screen a Library of Chiral Catalysts/Ligands:

    • Rationale: Subtle changes in the catalyst structure can have a profound impact on enantioselectivity.

    • Protocol: If using a metal catalyst, screen a variety of chiral ligands. For organocatalysis, evaluate different catalyst backbones and substituents. For instance, in asymmetric aza-Michael reactions, chiral phosphoric acids are known to be effective.[2][11]

  • Optimize Reaction Conditions:

    • Rationale: Temperature, concentration, and solvent can all affect the enantioselectivity.

    • Protocol:

      • Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between diastereomeric transition states.

      • Concentration: Lower concentrations can sometimes disfavor catalyst aggregation.

      • Solvent: Screen a range of solvents to find the optimal medium for the catalyst-substrate interaction.

  • Additives:

    • Rationale: Additives can act as co-catalysts, proton shuttles, or scavengers of inhibitory species.

    • Protocol: For reactions involving iminium ion intermediates, such as the Pictet-Spengler reaction, the addition of a Brønsted acid or base can be beneficial.[4][5]

Data Presentation Example:

EntryChiral CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
1Catalyst AToluene259545
2Catalyst BToluene258872
3Catalyst BCH₂Cl₂09185
4Catalyst BCH₂Cl₂-408596

Table 2: Optimization of Enantioselectivity.

Logical Relationship Diagram:

cluster_process Asymmetric Transformation Substrate Substrate Transition_State Diastereomeric Transition States Substrate->Transition_State Interaction Catalyst_A Chiral Catalyst Catalyst_A->Transition_State Interaction Conditions Reaction Conditions (Solvent, Temp) Conditions->Transition_State Interaction Product_R (R)-Product Transition_State->Product_R ΔG‡(R) Product_S (S)-Product Transition_State->Product_S ΔG‡(S)

Caption: Factors influencing the stereochemical outcome of an asymmetric reaction.

C. Formation of Byproducts in Pictet-Spengler Reactions

Problem: The Pictet-Spengler reaction to form a key intermediate for the 2-oxa-8-azaspiro[4.5]decane synthesis is low-yielding due to the formation of undesired byproducts.

Causality: The Pictet-Spengler reaction proceeds via an electrophilic iminium ion intermediate.[6] Byproduct formation can arise from:

  • Over-oxidation: If the starting material or product is sensitive to oxidation.

  • Polymerization: The iminium ion can react with another molecule of the starting amine.

  • Rearrangement: The intermediate spirocyclic cation may undergo rearrangement.[4]

  • Incomplete Cyclization: The intermediate Schiff base may be stable and not cyclize efficiently.

Troubleshooting Steps:

  • Choice of Acid Catalyst:

    • Rationale: The strength and type of acid (Brønsted vs. Lewis) can significantly impact the rate of iminium ion formation and cyclization.[5]

    • Protocol: Screen a range of acids, from milder acids like TFA to stronger acids like HCl or Lewis acids like BF₃·OEt₂.

  • Control of Reaction Temperature:

    • Rationale: Higher temperatures can promote side reactions and decomposition.

    • Protocol: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use of Anhydrous Conditions:

    • Rationale: Water can hydrolyze the iminium ion intermediate, leading to lower yields.

    • Protocol: Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Pre-formation of the Schiff Base:

    • Rationale: In some cases, pre-forming the Schiff base before the addition of the acid catalyst can lead to cleaner reactions.[5]

    • Protocol: React the amine and aldehyde/ketone in a suitable solvent with a dehydrating agent (e.g., MgSO₄ or molecular sieves) before adding the acid to promote cyclization.

Experimental Protocol: Optimized Pictet-Spengler Reaction

  • To a solution of the β-arylethylamine (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under a nitrogen atmosphere is added the aldehyde (1.1 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • The reaction is cooled to 0 °C, and trifluoroacetic acid (2.0 eq) is added dropwise.

  • The reaction is stirred at 0 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3x).

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

III. References

  • Yuan, Z., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]

  • Boruah, M., et al. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 12(13), 1084-1111. [Link]

  • Clarke, P. A., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of York. [Link]

  • Stork, G., et al. (2002). Stereochemical control of intramolecular conjugate addition. A short, highly stereoselective synthesis of adrenosterone. ResearchGate. [Link]

  • Periasamy, M. (n.d.). The Intramolecular Michael Reaction. Organic Reactions. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. NROChemistry. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]

  • Oare, D. A., & Heathcock, C. H. (1989). Stereochemistry of the Michael Addition Reaction. Topics in Stereochemistry, 19, 227-407. [Link]

  • Zhang, X., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(16), 6264-6268. [Link]

  • Zhang, W., et al. (2021). Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. Molecules, 26(11), 3164. [Link]

  • Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

Sources

Navigating the Labyrinth: A Technical Support Guide for Workup Procedures Involving 3-Methyl-2-oxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-2-oxa-8-azaspiro[4.5]decane and its derivatives. This guide is designed to provide in-depth, field-proven insights into the workup and purification of reactions involving this increasingly important spirocyclic scaffold. As a senior application scientist, my goal is to equip you with the causal understanding behind experimental choices, ensuring your protocols are not just a series of steps, but a self-validating system for achieving high purity and yield.

The unique structure of 3-Methyl-2-oxa-8-azaspiro[4.5]decane, featuring a basic piperidine ring and a potentially sensitive oxetane moiety, presents specific challenges during reaction workup. This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios, grounded in the principles of organic chemistry and supported by authoritative references.

Frequently Asked Questions (FAQs)

What are the key physicochemical properties of 3-Methyl-2-oxa-8-azaspiro[4.5]decane to consider for workup?

Understanding the fundamental properties of your compound is the cornerstone of developing an effective purification strategy.

PropertyEstimated Value/CharacteristicImplication for Workup
Molecular Weight 155.22 g/mol (as free base)Relatively low, suggesting good solubility in a range of organic solvents.
pKa of Conjugate Acid ~9.0 - 10.0This piperidine-like basicity is crucial for employing acid-base extraction techniques for purification.[1]
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH). The oxetane moiety can increase aqueous solubility compared to purely carbocyclic analogs.[2][3]Provides flexibility in choosing extraction and chromatography solvents. Increased water solubility may require salting out during aqueous extraction.
Stability The oxetane ring can be sensitive to strong acids and high temperatures, potentially leading to ring-opening.[4]Workup conditions should ideally be kept mild (pH 3-10) and at room temperature to maintain the integrity of the spirocycle.
What is the general strategy for the workup of a reaction involving 3-Methyl-2-oxa-8-azaspiro[4.5]decane?

A typical workup strategy involves an initial aqueous extraction to remove inorganic salts and water-soluble impurities, followed by purification, most commonly via column chromatography. The basicity of the piperidine nitrogen is the most powerful handle for purification.

A standard acid-base extraction can be highly effective. This technique allows for the separation of the basic 3-Methyl-2-oxa-8-azaspiro[4.5]decane from neutral or acidic byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup and purification of your reaction mixture.

Scenario 1: Persistent Emulsion During Acid-Base Extraction

Question: I'm trying to perform an acid-base extraction after my reaction, but I'm getting a persistent emulsion at the interface of my organic and aqueous layers. How can I resolve this?

Causality: Emulsions are often caused by the presence of fine particulate matter, amphiphilic molecules, or high concentrations of dissolved substances that stabilize the interface between two immiscible liquids. The spirocyclic nature of the compound and potential for charged intermediates can sometimes contribute to this issue.

Solutions:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove particulate matter that may be stabilizing the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a different density, such as diethyl ether or toluene, to the organic layer to alter its properties and help break the emulsion.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation in the first place.

Scenario 2: Low Recovery of the Product After Aqueous Workup

Question: After performing an aqueous wash, I'm seeing a significantly lower than expected yield of my 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivative in the organic layer. What could be the cause?

Causality: The presence of the oxetane and amine functionalities can lend a degree of water solubility to the molecule, especially if the overall molecule is small and polar.[2][3] Incorrect pH during extraction can also lead to the product partitioning into the aqueous layer.

Solutions:

  • Back-Extraction: If you performed an acidic wash to remove your basic product from the organic layer, ensure you have basified the aqueous layer sufficiently (pH > 10) before back-extracting with an organic solvent.

  • Salting Out: Before extracting, saturate the aqueous layer with sodium chloride. This will decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.

  • Use of a More Polar Extraction Solvent: If your derivative is particularly polar, consider using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Minimize Aqueous Washes: If possible, reduce the number and volume of aqueous washes to minimize product loss.

Scenario 3: Co-elution of Impurities During Column Chromatography

Question: I'm having trouble separating my product from a closely-eluting impurity during flash column chromatography on silica gel. What can I do to improve the separation?

Causality: Basic amines like 3-Methyl-2-oxa-8-azaspiro[4.5]decane can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and poor separation. Impurities with similar polarity will naturally be difficult to resolve.

Solutions:

  • Add a Basic Modifier to the Eluent: To mitigate the interaction with silica, add a small amount of a basic modifier to your eluent system. A common choice is 0.1-1% triethylamine (NEt₃) or ammonia in methanol. This will "deactivate" the acidic sites on the silica and lead to sharper peaks and better separation.

  • Solvent System Optimization: Systematically screen different solvent systems. A good starting point is a gradient of methanol in dichloromethane or ethyl acetate. For more polar compounds, consider using a reverse-phase column.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds.

  • Preparative TLC/HPLC: For very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Workflow

This protocol is a general guideline and should be adapted based on the specifics of your reaction and the properties of your target molecule.

  • Reaction Quench: At the completion of the reaction, cool the reaction mixture to room temperature. If necessary, quench any reactive reagents (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash (to remove the basic product):

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Extract the organic layer with 1 M aqueous HCl. The protonated 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivative will move into the aqueous layer.

    • Separate the layers. The organic layer now contains neutral and acidic impurities.

  • Basification and Back-Extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is > 10.

    • Extract the now basic aqueous layer with fresh organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration:

    • Combine the organic layers from the back-extraction.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Diagram: Acid-Base Extraction Decision Tree

AcidBaseExtraction start Reaction Mixture in Organic Solvent extract_acid Extract with 1M HCl (aq) start->extract_acid org_layer1 Organic Layer: Neutral & Acidic Impurities extract_acid->org_layer1 Organic Phase aq_layer1 Aqueous Layer: Protonated Product extract_acid->aq_layer1 Aqueous Phase basify Basify to pH > 10 (e.g., 2M NaOH) aq_layer1->basify back_extract Extract with Organic Solvent basify->back_extract org_layer2 Organic Layer: Purified Product back_extract->org_layer2 Organic Phase aq_layer2 Aqueous Layer: Inorganic Salts back_extract->aq_layer2 Aqueous Phase end Crude Product org_layer2->end

Caption: Decision tree for a standard acid-base extraction of a basic product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Analyze the crude product by TLC to determine an appropriate solvent system. For basic compounds, it is often beneficial to add 0.1-1% triethylamine to the eluent to prevent streaking.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Diagram: Chromatography Troubleshooting Flowchart

ChromatographyTroubleshooting start Poor Separation or Peak Tailing on Silica add_base Add 0.1-1% NEt₃ or NH₃ to Eluent start->add_base re_run Re-run Chromatography add_base->re_run still_poor Still Poor Separation? re_run->still_poor change_solvent Optimize Solvent System (e.g., gradient elution) still_poor->change_solvent Yes hplc Utilize Preparative HPLC still_poor->hplc No, but need higher purity change_solvent->re_run change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) change_solvent->change_stationary_phase

Caption: Troubleshooting guide for chromatographic purification of basic compounds.

References

  • Czako, B., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 64(20), 15141–15169. [Link]

  • Ma, Y., et al. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][4][5]triazin-4(3H)-one. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 398-404. [Link]

  • PubChem. (n.d.). 8-Azaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved from [Link]

  • Kozak, R., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11256-11265. [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 27). Acidity and Basicity of Amines. Retrieved from [Link]

  • Kozak, R., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11256-11265. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • PubMed. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • MDPI. (2016). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

Sources

Validation & Comparative

Validation of 3-Methyl-2-oxa-8-azaspiro[4.5]decane Hydrochloride Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Development

Part 1: The Analytical Challenge

In the landscape of medicinal chemistry, 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride represents a classic "stealth" building block. As a spirocyclic amine ether, it possesses two distinct properties that frustrate standard HPLC workflows:

  • Lack of Chromophore: The structure consists entirely of sigma bonds (C-C, C-N, C-O).[1] It lacks the conjugated

    
    -systems (aromatic rings) required for detection at standard UV wavelengths (254 nm).
    
  • Hydrophilic Cationic Nature: As a secondary amine hydrochloride salt, it is highly polar and positively charged at acidic pH, leading to poor retention on standard C18 columns and severe peak tailing due to secondary silanol interactions.[1]

This guide moves beyond generic protocols to validate a robust Charged Surface Hybrid (CSH) Reversed-Phase method, objectively comparing it against traditional alternatives like HILIC and Derivatization.[1]

Part 2: Method Selection & Comparative Analysis[1]

We evaluated three distinct analytical approaches to determine the optimal validation strategy.

Table 1: Comparative Performance Matrix
FeatureMethod A: Standard C18 (The "Default") Method B: Pre-column Derivatization Method C: CSH-C18 (The "Optimized")
Principle Hydrophobic interaction (C18) at pH 3.0Reaction with Fmoc-Cl or Dansyl-ClCharged Surface Hybrid RP at pH 2.5
Detection UV 210 nm (Terminal absorption)UV 254 nm or FluorescenceUV 205 nm or CAD (Charged Aerosol)
Retention Poor (

). Analyte elutes in void volume.[1]
High . Lipophilic tag drives retention.[1]Optimal (

).[1] CSH repels cationic amine.[1]
Peak Shape Severe Tailing (As > 2.[1]0) due to silanol interaction.[1]Excellent (Symmetric).Sharp (As < 1.[1]2) due to ionic repulsion.[1]
Robustness Low.[1] Prone to dewetting.[1]Low. Reaction efficiency varies.High . Direct measurement.
Verdict Unsuitable ⚠️ Complex/Time-Consuming Recommended for Validation
The Scientific Rationale for Method C (CSH-C18)

Standard silica-based C18 columns suffer from residual silanols (


) that ion-exchange with the protonated spiro-amine (

), causing tailing.
  • Why CSH? Charged Surface Hybrid particles incorporate a low-level positive surface charge.[1] This electrostatically repels the protonated amine analyte, preventing it from "sticking" to the surface silanols, while the C18 ligand provides the necessary hydrophobic retention for the spiro-decane skeleton.

Part 3: Visualizing the Validation Workflow

The following diagram illustrates the decision logic and validation lifecycle for this specific compound, emphasizing the critical "Go/No-Go" decision points derived from ICH Q2(R2) guidelines.

ValidationWorkflow Start Start: Method Development CheckUV Check UV Spectrum (Max Abs < 210 nm?) Start->CheckUV SelectCol Select Column: CSH C18 (Charged Surface) CheckUV->SelectCol Yes (Weak UV) MobilePhase Mobile Phase: 0.1% TFA (pH ~2.0) SelectCol->MobilePhase SystemSuit System Suitability Test (Tailing < 1.5, Plates > 2000) MobilePhase->SystemSuit SystemSuit->MobilePhase Fail (Adjust Gradient) Validation Execute ICH Q2(R2) Validation Protocol SystemSuit->Validation Pass Spec Specificity: Inject Blank & Impurities Validation->Spec Lin Linearity: 5 Levels (50-150%) Validation->Lin Acc Accuracy: Spike Recovery Validation->Acc Report Final Validation Report Spec->Report Lin->Report Acc->Report

Figure 1: Strategic workflow for validating non-chromophoric amine salts, prioritizing column selection to mitigate peak tailing.

Part 4: The Self-Validating Experimental Protocol

This protocol is designed as a self-validating system : the System Suitability Test (SST) criteria are set strictly to detect the specific failure modes (tailing, sensitivity loss) common to this analyte.

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photo Diode Array) or CAD.

  • Column: Waters XSelect CSH C18,

    
     (or equivalent positively charged surface column).[1]
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]

    • Note: TFA is preferred over Formic Acid here because it acts as an ion-pairing agent, improving retention and shape for the amine.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp:

    
    .
    
  • Detection: UV at 205 nm (Bandwidth 4 nm).[1]

    • Critical: Do not use 254 nm.[1] The signal will be non-existent.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 10.0 min: 60% B[1]

    • 10.1 min: 95% B (Wash)[1]

    • 15.0 min: 5% B (Re-equilibrate)

Standard Preparation
  • Diluent: Water:Acetonitrile (90:10).[1] Avoid 100% organic diluent to prevent peak breakthrough.[1]

  • Stock Solution: 1.0 mg/mL of 3-Methyl-2-oxa-8-azaspiro[4.5]decane HCl.

Validation Parameters (ICH Q2(R2) Compliant)
A. Specificity (Stress Testing)

Since the compound has weak UV, "ghost peaks" from the mobile phase are a risk.[1]

  • Action: Inject Mobile Phase A, Diluent, and a degraded sample (acid/base hydrolysis).

  • Acceptance: No interfering peaks at the retention time of the main peak (

    
    ). Purity threshold (if using PDA) > 0.99.[1]
    
B. Linearity & Range

Due to detection at 205 nm, the linear dynamic range may be narrower than at 254 nm due to detector saturation by the mobile phase absorption.[1]

  • Levels: 50%, 75%, 100%, 125%, 150% of target concentration (

    
    ).
    
  • Acceptance:

    
    .[1] Residuals plot must show random scatter (no "frowning" curve).[1]
    
C. Accuracy (Spike Recovery)
  • Method: Spike known amounts of the spiro-amine into a placebo matrix (if drug product) or solvent (if drug substance).

  • Levels: 3 levels (80%, 100%, 120%), in triplicate.

  • Acceptance: Mean recovery

    
    .[1]
    
D. Precision (Repeatability)
  • Action: 6 injections of the 100% standard.

  • Acceptance: RSD

    
    .[1]
    
  • Note: If RSD > 2.0%, check the autosampler wash solvent.[1] Sticky amines can cause carryover.[1]

E. Limit of Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio.[1]

  • Target: Concentration yielding S/N

    
    .
    
  • Expectation: For UV 205 nm, LOQ is typically higher (

    
    ) compared to aromatics.[1]
    

Part 5: Troubleshooting & Expert Insights

The "Drifting Baseline" Phenomenon

Observation: At 205 nm, the baseline rises significantly during the gradient. Cause: Acetonitrile absorbs UV at low wavelengths.[1] Solution: Use "Far UV" grade Acetonitrile.[1] Alternatively, use a reference wavelength (e.g., 360 nm) to subtract drift, only if the detector supports it and the analyte does not absorb there.[1]

The "Disappearing Peak"

Observation: Peak area decreases over repeated injections.[1] Cause: The secondary amine is adsorbing to the glass vial surface. Solution: Use polypropylene (PP) vials or deactivated glass vials.[1] Ensure the diluent is acidic (0.1% TFA) to keep the amine fully protonated and soluble.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2017).[1] Understanding and manipulating the separation of hydrophilic, ionizable compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1523, 49-62.[1] [Link][1]

  • Waters Corporation. (2020).[1] Charged Surface Hybrid (CSH) Technology: Overcoming Peak Shape Challenges for Basic Compounds. Waters White Paper. [Link][1]

  • PubChem. (2025).[1][3][4] Compound Summary: 8-Azaspiro[4.5]decane derivatives. National Library of Medicine.[1] [Link]

Sources

Beyond Flatland: A Comparative Analysis of 3-Methyl-2-oxa-8-azaspiro[4.5]decane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (Fsp³-rich) architectures is a validated strategy to improve clinical success rates. While morpholine and piperidine have long served as standard solubilizing vectors, they often suffer from metabolic liabilities and limited vector geometry.

This guide analyzes 3-Methyl-2-oxa-8-azaspiro[4.5]decane , a "Second Generation" spirocycle. Unlike its achiral parent (2-oxa-8-azaspiro[4.5]decane), the introduction of the 3-methyl group introduces a critical stereocenter. This modification allows medicinal chemists to exploit chiral vectors for selectivity and conformational biasing , providing a distinct advantage over traditional bioisosteres.

Structural & Physicochemical Analysis[1][2][3][4]

The Geometry of Bioisosterism

The primary value of the 3-methyl-2-oxa-8-azaspiro[4.5]decane scaffold lies in its ability to mimic the physicochemical space of morpholine while altering the exit vectors.

  • Morpholine: Chair conformation, exit vectors at ~180° (equatorial-equatorial).

  • Spiro[3.3]heptane: Linear, rigid, often too small to perfectly mimic the steric bulk of a piperidine.

  • Spiro[4.5]decane (Parent): Orthogonal ring fusion. The 5-membered ether ring is perpendicular to the 6-membered amine ring.

  • 3-Methyl Variant: The methyl group at position 3 (on the tetrahydrofuran ring) locks the ring pucker and introduces chirality (

    
     or 
    
    
    
    ). This allows for specific hydrophobic contacts that the parent scaffold cannot provide.
Comparative Metrics Table

The following data synthesizes properties from standard bioisosteric replacements in drug design contexts (e.g., SHP2 inhibitors).

FeatureMorpholine2-Oxa-6-azaspiro[3.3]heptane2-Oxa-8-azaspiro[4.5]decane (Parent)3-Methyl-2-oxa-8-azaspiro[4.5]decane
Formula C₄H₉NOC₅H₉NOC₈H₁₅NOC₉H₁₇NO
Fsp³ Fraction 1.01.01.01.0
LogP (Calc) -0.86-1.2 (Lower lipophilicity)0.40.7 - 0.9 (Modulatable)
TPSA (Ų) 21.321.321.321.3
pKa (Conj. Acid) 8.3~8.0~9.5~9.5
Chirality AchiralAchiralAchiralChiral (3R/3S)
Metabolic Liability Low (but oxidative opening possible)Low (Ring strain issues)Moderate (N-dealkylation)Improved (Me blocks

-oxidation)
Vector Geometry LinearLinearOrthogonal (90°)Orthogonal + Chiral Bias

Key Insight: The 3-methyl analog exhibits a slightly higher LogP than the parent, which aids in membrane permeability (CNS penetration), while the methyl group sterically hinders metabolic attack at the oxygen-adjacent carbon.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting this scaffold over traditional alternatives, based on experimental constraints.

SpiroSelection Start Lead Optimization: Replace Morpholine/Piperidine SolubilityIssue Is Solubility the Primary Bottleneck? Start->SolubilityIssue MetabolicIssue Is Metabolic Stability (Microsomal) Poor? SolubilityIssue->MetabolicIssue No (Acceptable) UseSpiro33 Select 2-oxa-6-azaspiro[3.3]heptane (Low LogD, High Sol) SolubilityIssue->UseSpiro33 Yes (Critical) SelectivityIssue Is Selectivity/Potency Low? MetabolicIssue->SelectivityIssue No UseParent45 Select 2-oxa-8-azaspiro[4.5]decane (Bulkier, Stable) MetabolicIssue->UseParent45 Yes (Block Metabolism) SelectivityIssue->UseParent45 No UseMethyl45 Select 3-Methyl-2-oxa-8-azaspiro[4.5]decane (Chiral Selectivity + Stability) SelectivityIssue->UseMethyl45 Yes (Need Chiral Vector)

Figure 1: Decision tree for spirocyclic scaffold selection based on ADME/Potency bottlenecks.

Experimental Protocols

To validate the utility of the 3-methyl-2-oxa-8-azaspiro[4.5]decane scaffold, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability (HLM)

This assay determines if the spiro-fusion and methyl substitution effectively block metabolic soft spots compared to a piperidine control.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: Morpholine analog (Control), 3-Methyl-2-oxa-8-azaspiro[4.5]decane analog.

  • Internal Standard: Tolbutamide or Propranolol.

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4). Ensure final DMSO concentration is <0.1%.

  • Pre-incubation: Incubate compound with HLM (0.5 mg/mL final protein conc) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines intrinsic clearance (
    
    
    ).
    • Validation Criteria: If the 3-methyl spirocycle

      
       is <50% of the morpholine control, the scaffold is validated as a metabolic stabilizer.
      
Protocol B: Thermodynamic Solubility Assay

Spirocycles often improve solubility due to the disruption of crystal packing (lower lattice energy).

Methodology:

  • Add excess solid compound (approx. 1-2 mg) to 0.5 mL of PBS (pH 7.4) in a glass vial.

  • Shake at 25°C for 24 hours (equilibrium phase).

  • Filter through a 0.45 µm PVDF filter to remove undissolved solids.

  • Quantify the filtrate concentration using HPLC-UV against a standard curve prepared in DMSO.

    • Success Metric: Target solubility >100 µM for lead-like space.

Case Study: SHP2 Allosteric Inhibition

The most authoritative example of this scaffold's utility is found in the development of SHP2 inhibitors (e.g., PB17-026-01 ).[1]

  • Challenge: Developing an allosteric inhibitor for SHP2 (PTPN11), a phosphatase involved in cancer signaling.

  • Solution: Researchers replaced a standard piperidine moiety with (3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decane .

  • Outcome:

    • Potency: The 3-methyl analog was 20-fold more potent than the non-methylated or wrong-enantiomer analogs.

    • Mechanism: X-ray crystallography revealed that the methyl group formed specific polar contacts within the allosteric pocket and locked the amine in a favorable conformation for binding.

    • Reference: This highlights the "Chiral Switch" advantage—the ability to tune potency via the 3-methyl stereocenter.

Synthesis Pathway Overview

Unlike simple morpholines, the synthesis of 3-methyl-2-oxa-8-azaspiro[4.5]decane requires specific architectural construction.

Synthesis Start N-Boc-4-piperidone Step1 Allylation Start->Step1 Allyl bromide Step2 Epoxidation (Chiral Induction) Step1->Step2 mCPBA or Sharpless Step3 Cyclization (Acid Catalyzed) Step2->Step3 Ring Closure Final 3-Methyl-2-oxa-8-azaspiro[4.5]decane Step3->Final Deprotection

Figure 2: General synthetic strategy for accessing the 3-methyl spirocyclic core.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3] Angewandte Chemie International Edition.[4] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[5] Chemical Reviews. Link

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[6][7] Bioorganic & Medicinal Chemistry.[8][9][2][3][10] Link

  • Qiu, Z., et al. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)...[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • SpiroChem AG. Spirocyclic Scaffolds in Medicinal Chemistry. (Catalog and White Papers). Link

Sources

Assessing the Enantiomeric Purity of 3-Methyl-2-oxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation and assessment of enantiomeric purity for 3-Methyl-2-oxa-8-azaspiro[4.5]decane derivatives present a unique challenge in analytical chemistry. This scaffold combines a rigid spirocyclic core with a basic secondary amine (8-aza position) and a steric chiral center (3-methyl group).

This guide objectively compares three primary methodologies: Supercritical Fluid Chromatography (SFC) , High-Performance Liquid Chromatography (HPLC) , and NMR Spectroscopy with Chiral Solvating Agents (CSAs) . Based on current industrial standards and efficiency metrics, Chiral SFC is identified as the superior method for high-throughput assessment, while HPLC remains the gold standard for limit-of-detection (LOD) sensitivity in regulated environments.

Structural Analysis & Separation Challenges

The molecule consists of a piperidine ring spiro-fused to a tetrahydrofuran ring. The chirality arises at the C3 position (methyl substitution).

  • The Basicity Challenge: The secondary amine at the 8-position interacts strongly with residual silanols on silica-based columns, leading to peak tailing. Strategic use of basic additives (DEA/TEA) is non-negotiable.

  • The Steric Challenge: The spiro-junction creates a "kinked" 3D structure. The chiral recognition mechanism relies on the ability of the Chiral Stationary Phase (CSP) to discriminate the spatial orientation of the methyl group relative to this bulky spiro-center.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics for the three leading assessment techniques.

FeatureMethod A: Chiral SFC (Recommended)Method B: Normal Phase Chiral HPLC Method C: 1H-NMR (Mosher's Acid)
Primary Mechanism Supercritical CO₂ + Modifier interaction with CSPLiquid-Solid AdsorptionDiastereomeric shift differences (

)
Resolution (

)
High (> 2.5 typical)Moderate to High (1.5 - 2.5)N/A (Peak integration)
Analysis Time Fast (3–8 mins)Slow (15–40 mins)Fast (Sample prep takes time)
Solvent Consumption Very Low (Green Chemistry)High (Hexane/IPA)Low (Deuterated solvents)
Sensitivity (ee%) > 99.5% ee> 99.9% ee~95-98% ee (limit of integration)
Cost Per Run LowHighMedium
Best For High-throughput screening, lipophilic aminesFinal QC, validation, aqueous solubilityPreliminary confirmation of absolute config

Recommended Experimental Protocols

Protocol A: Chiral SFC (The "Green Speedster")

Rationale: SFC is preferred for spirocyclic amines due to the high diffusivity of supercritical CO₂, which penetrates the rigid spiro-structure better than liquids, often resulting in sharper peaks and higher resolution.

Materials:

  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak AD-H or Chiralpak IG (Amylose-based columns generally show better selectivity for this scaffold than Cellulose-based OD-H).

  • Mobile Phase: CO₂ (Main) + Methanol (Modifier).[1]

  • Additive: 0.1% Diethylamine (DEA) or Isopropylamine (IPA-amine).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 1 mg of the derivative in 1 mL of Methanol.

  • Screening Gradient:

    • 0-1 min: 5% MeOH

    • 1-6 min: Ramp to 40% MeOH

    • 6-7 min: Hold 40%

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 120 bar

    • Temp: 40°C

  • Optimization: If resolution (

    
    ) < 1.5, switch to isocratic mode (e.g., 15% MeOH constant) to widen the separation window.
    
Protocol B: Normal Phase Chiral HPLC (The "Gold Standard")

Rationale: Used when SFC is unavailable or when the molecule is unstable in pressurized CO₂. Amylose tris(3,5-dimethylphenylcarbamate) is the industry standard stationary phase.

Materials:

  • Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).

Step-by-Step Workflow:

  • Conditioning: Flush column with mobile phase at 0.5 mL/min for 30 mins.

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Run Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic if present).

    • Temperature: 25°C (Lower temperature often improves chiral recognition for rigid spirocycles).

  • Calculation:

    
    
    
Protocol C: NMR Determination (The "Quick Screen")

Rationale: Useful for assigning absolute configuration if the Mosher amide stereochemistry is known, but less accurate for quantitative purity >98%.

Method:

  • React the secondary amine (8-aza) with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Chloride).

  • Acquire 19F-NMR or 1H-NMR .

  • Observe the chemical shift splitting of the C3-methyl doublet. The diastereomeric excess (de) of the amide corresponds to the enantiomeric excess (ee) of the amine.

Method Development Decision Matrix

The following diagram illustrates the logical flow for selecting and optimizing the separation method.

MethodSelection Start Start: 3-Me-2-oxa-8-azaspiro Sample Solubility Check Solubility Start->Solubility Lipophilic Soluble in MeOH/EtOH? Solubility->Lipophilic SFC_Route Route A: SFC (Preferred) Lipophilic->SFC_Route Yes HPLC_Route Route B: NP-HPLC Lipophilic->HPLC_Route No (Aq only) Column_Screen Screen Columns (AD-H, OD-H, IG) SFC_Route->Column_Screen HPLC_Route->Column_Screen Check_Res Resolution > 1.5? Column_Screen->Check_Res Optimize Optimize: 1. Add 0.1% DEA 2. Lower Temp 3. Change Modifier Check_Res->Optimize No Final_Method Final Validated Method Check_Res->Final_Method Yes Optimize->Column_Screen Re-screen

Caption: Decision tree for selecting and optimizing the chiral separation method for spiro-amine derivatives.

Troubleshooting & Optimization

When assessing spirocyclic amines, three common failure modes occur. Use this logic to resolve them:

OptimizationLoop Problem Issue Detected Tailing Peak Tailing (As > 1.2) Problem->Tailing Broad Broad Peaks / Low Efficiency Problem->Broad NoSep Co-elution (Rs = 0) Problem->NoSep Sol_Tailing Action: Increase DEA/TEA conc. to 0.2% Tailing->Sol_Tailing Sol_Broad Action: Increase Temp (SFC) or Reduce Flow (HPLC) Broad->Sol_Broad Sol_NoSep Action: Switch CSP Type (Amylose <-> Cellulose) NoSep->Sol_NoSep

Caption: Troubleshooting logic for common chromatographic issues with spiro-amines.

Key Mechanistic Insights
  • The "Amylose Advantage": For 2-oxa-8-azaspiro systems, Amylose-based columns (Chiralpak AD/IG) often outperform Cellulose (OD) because the helical structure of Amylose is slightly more "open," accommodating the rigid spiro-bulk better than the tighter Cellulose cavity [1].

  • Temperature Effects: Unlike many small molecules, spirocycles often resolve better at lower temperatures (15°C - 20°C) in HPLC because the reduced thermal energy "locks" the conformation, enhancing the steric discrimination by the stationary phase.

References

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Zhang, J., et al. (2020).[2][3] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[3][4] Bioorganic & Medicinal Chemistry. [Link]

  • Chromatography Today. (2024). Should I use SFC or HPLC for my Analysis?[Link]

  • Toribio, L., et al. (2018). Enantioselective separation of chiral drugs by SFC. Journal of Chromatography B. (Contextual grounding on SFC efficiency for basic drugs).
  • Vertex Pharmaceuticals. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 2-Oxa-8-azaspiro[4.5]decanes: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The 2-oxa-8-azaspiro[4.5]decane scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an attractive template for designing potent and selective ligands for various biological targets, including muscarinic receptors and sigma-1 receptors.[1][2] The therapeutic potential of molecules incorporating this spirocycle, particularly in the realm of neurodegenerative diseases like Alzheimer's, has driven significant interest in developing efficient and versatile synthetic routes.[1]

This guide provides a head-to-head comparison of two primary synthetic strategies for constructing the 2-oxa-8-azaspiro[4.5]decane core. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and objectively evaluate the strengths and weaknesses of each approach to inform your synthetic planning.

Route 1: Multi-step Synthesis via Reformatsky-Type Reaction and Lactonization

This classical yet robust approach builds the tetrahydrofuran ring onto a pre-existing piperidine core. A key example of this strategy is the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, a compound investigated for its potent muscarinic agonist activity.[1] The overall strategy involves creating a hydroxy ester intermediate from a piperidone, which then undergoes acid-catalyzed intramolecular cyclization (lactonization) to form the spirocyclic system.

Causality Behind Experimental Choices

The synthesis begins with readily available N-methyl-4-piperidone. The critical step is the addition of an ethyl 2-bromopropionate enolate (a Reformatsky-type reaction) to the ketone. This choice is deliberate; the zinc-mediated reaction is well-suited for generating a nucleophilic enolate from an α-halo ester that can add to the sterically accessible carbonyl of the piperidone. The resulting tertiary alcohol is then perfectly positioned for an intramolecular SN2-type reaction with the ester carbonyl upon activation with acid, leading to the formation of the stable five-membered lactone ring.

Experimental Protocol: Synthesis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one[1]

Step 1: Synthesis of Ethyl 2-(1-methyl-4-hydroxypiperidin-4-yl)propanoate

  • To a stirred suspension of activated zinc dust (1.5 eq) in anhydrous tetrahydrofuran (THF), a solution of N-methyl-4-piperidone (1.0 eq) and ethyl 2-bromopropionate (1.2 eq) in THF is added dropwise under a nitrogen atmosphere.

  • The reaction mixture is gently heated to reflux for 2-3 hours, monitoring the consumption of the piperidone by TLC.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the hydroxy ester intermediate as a mixture of diastereomers.

Step 2: Acid-Catalyzed Lactonization

  • The purified hydroxy ester from the previous step (1.0 eq) is dissolved in a solution of 10% aqueous hydrochloric acid.

  • The mixture is heated to reflux for 12-18 hours. The progress of the lactonization is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled and neutralized to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting crude product is purified by column chromatography to yield 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.

G cluster_0 Route 1: Reformatsky & Lactonization N-Methyl-4-piperidone N-Methyl-4-piperidone Hydroxy_Ester_Intermediate Ethyl 2-(1-methyl-4-hydroxypiperidin-4-yl)propanoate N-Methyl-4-piperidone->Hydroxy_Ester_Intermediate 1. Ethyl 2-bromopropionate, Zn 2. THF, Reflux Final_Product_1 2,8-Dimethyl-1-oxa-8- azaspiro[4.5]decan-3-one Hydroxy_Ester_Intermediate->Final_Product_1 10% HCl (aq) Reflux

Fig. 1: Synthetic scheme for Route 1. (Within 100 characters)

Route 2: Spirocyclization via Reductive Amination and Intramolecular Etherification

This convergent approach constructs the spirocycle by coupling two key fragments: a piperidine derivative and a C3-alkanol chain. A common starting point is a protected 4-piperidone, which undergoes condensation with an appropriate amino alcohol, followed by reduction and subsequent cyclization to form the tetrahydrofuran ring. This strategy offers flexibility in introducing substituents on both heterocyclic rings.

Causality Behind Experimental Choices

This route leverages the robust and widely applicable reductive amination reaction to form the crucial C-N bond of an intermediate that tethers the two components.[3] Using a protected piperidone, such as N-benzyl-4-piperidone, allows for facile reaction with a primary amine like 3-amino-1-propanol. The initial iminium ion formation is followed by in-situ reduction with a mild hydride source like sodium triacetoxyborohydride, which is selective for the iminium ion over other carbonyls and tolerant of the hydroxyl group. The resulting amino alcohol intermediate is then primed for an intramolecular cyclization. This etherification can be achieved under various conditions, often promoted by acid or by converting the terminal alcohol into a better leaving group (e.g., a tosylate) followed by base-promoted intramolecular SN2 displacement.

Experimental Protocol: Synthesis of 8-Benzyl-2-oxa-8-azaspiro[4.5]decane

Step 1: Reductive Amination

  • To a stirred solution of N-benzyl-4-piperidone (1.0 eq) and 3-amino-1-propanol (1.1 eq) in 1,2-dichloroethane, acetic acid (1.5 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes to facilitate iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, and the reaction is stirred at room temperature for 12-24 hours until the starting ketone is consumed (monitored by TLC).

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(3-hydroxypropyl)amino piperidine intermediate, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization (via Sulfonylation)

  • The crude amino alcohol from Step 1 is dissolved in dichloromethane and cooled to 0 °C.

  • Triethylamine (2.5 eq) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) in dichloromethane.

  • The mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • Water is added, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried and concentrated. The residue is redissolved in a solvent such as THF or DMF.

  • A strong base, such as sodium hydride (1.5 eq), is added carefully at 0 °C, and the mixture is stirred at room temperature or gently heated to promote intramolecular cyclization.

  • After completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated.

  • Purification by column chromatography provides the target 8-benzyl-2-oxa-8-azaspiro[4.5]decane.

G cluster_1 Route 2: Reductive Amination & Cyclization N-Benzyl-4-piperidone N-Benzyl-4-piperidone Amino_Alcohol N-(3-Hydroxypropyl)amino Intermediate N-Benzyl-4-piperidone->Amino_Alcohol 1. 3-Amino-1-propanol, AcOH 2. NaBH(OAc)3, DCE Final_Product_2 8-Benzyl-2-oxa-8- azaspiro[4.5]decane Amino_Alcohol->Final_Product_2 1. TsCl, Et3N 2. NaH, THF

Fig. 2: Synthetic scheme for Route 2. (Within 100 characters)

Alternative and Advanced Strategies

Beyond these two workhorse methods, several other elegant strategies have been developed:

  • Tandem Aza-Michael Addition/Lactonization: This approach can construct the spirocycle in a highly convergent manner. A piperidine derivative can act as a nucleophile in a Michael addition to an α,β-unsaturated ester containing a latent leaving group. Subsequent intramolecular cyclization (lactonization) can then form the tetrahydrofuran ring. This method is powerful for creating densely functionalized spirocycles.[4]

  • Intramolecular Hetero-Diels-Alder (HDA) Reaction: HDA reactions offer a sophisticated way to build complex heterocyclic systems with high stereocontrol. A suitably designed precursor containing both a diene and a dienophile tethered to a nitrogen atom can undergo an intramolecular [4+2] cycloaddition to rapidly assemble the spirocyclic core.

  • Catalytic Tandem Cyclizations: Modern catalytic methods, such as the diastereoselective Au/Pd relay catalytic tandem cyclization, represent the cutting edge of spirocycle synthesis. These reactions can construct complex molecular architectures from simple starting materials with high efficiency and stereoselectivity under mild conditions.[5]

Head-to-Head Performance Comparison

FeatureRoute 1: Reformatsky & LactonizationRoute 2: Reductive Amination & CyclizationAlternative Tandem/Catalytic Routes
Overall Yield Moderate (typically 30-50% over 2 steps)Moderate to Good (40-65% over 2-3 steps)Variable, can be high (>70%)
Number of Steps 2-3 steps from piperidone2-3 steps from piperidoneOften 1-2 steps (tandem)
Starting Materials Readily available piperidones, α-halo estersReadily available piperidones, amino alcoholsMore complex, specifically designed precursors
Stereocontrol Often produces diastereomeric mixtures requiring separationCan be controlled by substrate or chiral reagentsOften designed for high stereoselectivity
Substrate Scope Good; tolerates various substituents on piperidone and esterBroad; wide variety of piperidones and amino alcohols can be usedCan be substrate-specific
Key Reagents Zinc, Brønsted acids (e.g., HCl)Hydride reducing agents (e.g., NaBH(OAc)3), sulfonyl chlorides, strong basesTransition metal catalysts (Pd, Au, Rh), organocatalysts
Scalability Generally scalableScalable, though use of strong bases like NaH can be a concernCatalyst cost and availability can be a limitation for scale-up

Conclusion and Recommendations

Both Route 1 and Route 2 are reliable and field-proven strategies for accessing the 2-oxa-8-azaspiro[4.5]decane scaffold.

Route 1 (Reformatsky/Lactonization) is particularly well-suited for synthesizing derivatives with substitution at the C2 position of the tetrahydrofuran ring and a carbonyl at C3 (a lactone). The starting materials are inexpensive, and the reactions are generally straightforward to perform, making it a good choice for initial library synthesis. The primary drawback is the potential formation of diastereomers that may require challenging separation.

Route 2 (Reductive Amination/Cyclization) offers greater flexibility for introducing diversity. A wide array of commercially available amino alcohols can be used, and the nitrogen of the piperidine can be easily deprotected (e.g., debenzylation) for further functionalization. This route is ideal when the goal is to explore substituents on the C8 nitrogen or to synthesize the parent unsubstituted tetrahydrofuran ring.

For researchers seeking the highest levels of efficiency and stereocontrol, exploring alternative tandem or catalytic methods is recommended. While these routes may require more specialized starting materials and catalyst development, they often provide rapid access to complex spirocycles in a single, highly stereoselective transformation, which is invaluable for late-stage diversification or the synthesis of a specific enantiomer.

Ultimately, the choice of synthetic route will depend on the specific target molecule, the desired substitution pattern, scalability requirements, and the synthetic resources available to the research team.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • Foumeshi, M. K., Halimehjani, A. Z., Alaei, A., Klepetářová, B., & Beier, P. (2021). Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Synthesis, 53(12), 2219-2228. Available at: [Link]

  • Luo, H., et al. (2008). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro[6][7] decane-7,9-dione hydrochloride. ResearchGate. Available at: [Link]

  • Nnamonu, L. A., et al. (2014). Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline. ResearchGate. Available at: [Link]

  • Sato, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851. Available at: [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730.
  • Shan, L., Li, H., Zheng, W., et al. (2023). Tandem Synthesis of 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones Based on Tf2O-Promoted Activation of N-(2-Propyn-1-yl) Amides. The Journal of Organic Chemistry, 88(1), 525-533. Available at: [Link]

  • Van der Pijl, F., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 72. Available at: [Link]

  • Wang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(17), 115560. Available at: [Link]

  • Wessig, P., & Müller, G. (2005). Synthesis of Spiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-ones by Reductive Amination. Journal of Heterocyclic Chemistry, 42(1), 101-105.
  • Ziyaei Halimehjani, A., et al. (2021). Tandem Alkylation/Michael Addition Reaction of Dithiocarbamic Acids with Alkyl γ-Bromocrotonates: Access to Functionalized 1,3-Thiazolidine-2-thiones. Synthesis, 53(12), 2219-2228.
  • Yokoyama, H., et al. (1996). Synthesis and Structure-Activity Studies of a Series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 44(6), 1134-1141. Available at: [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues [Doctoral dissertation, King's College London]. King's Research Portal. Available at: [Link]

  • Zhang, X., et al. (2025). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis. Available at: [Link]

Sources

cross-validation of analytical methods for spirocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Challenge

In modern drug discovery, spirocyclic amines (e.g., azaspiro[3.3]heptanes, spiro[3.4]octanes) have emerged as critical bioisosteres for morpholines and piperidines. By increasing fraction


 (

) character, they improve solubility and metabolic stability while reducing lipophilicity.

However, these rigid, aliphatic scaffolds present a unique "analytical blind spot":

  • Lack of Chromophores: Most lack the conjugated

    
    -systems required for standard UV detection (254 nm).
    
  • High Polarity & Basicity: They exhibit severe peak tailing on standard C18 silica columns due to secondary silanol interactions.

  • Stereochemical Complexity: Many exist as enantiomers or diastereomers that are inseparable by standard RPLC.

This guide outlines a cross-validation ecosystem —not a single method—to ensure data integrity. We compare Supercritical Fluid Chromatography (SFC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Quantitative NMR (qNMR) to establish a self-validating analytical workflow.

The Analytical Landscape: Comparative Matrix

The following table contrasts the performance of primary analytical techniques specifically for rigid, aliphatic amine scaffolds.

FeatureMethod A: Chiral SFC Method B: HILIC-MS/CAD Method C: High pH RPLC Method D: qNMR
Primary Utility Enantiomeric Excess (ee%) & Isomer ResolutionTrace Impurity Profiling & Polar RetentionGeneral Purity (Robustness)Absolute Purity Anchor
Selectivity Mechanism Orthogonal (H-bonding/Dipole)Partitioning (Water layer)Hydrophobic InteractionNuclear Spin Resonance
Detection Suitability High (low UV interference)Excellent (MS/CAD independent of UV)Poor (requires derivatization or low UV)Perfect (Universal)
Throughput High (3–5 min runs)Medium (10–15 min runs)Medium (15–20 min runs)Low (Sample prep heavy)
Spiro-Amine Specificity Best for Chirality Best for Tailing Issues Prone to peak tailingBest for Mass Balance

Deep Dive: The Cross-Validation Workflow

Pillar 1: SFC as the Primary Separation Tool

For spirocyclic amines, Supercritical Fluid Chromatography (SFC) is superior to RPLC. The low viscosity of supercritical CO


 allows for high diffusivity, which is critical for resolving the rigid stereoisomers of spiro-scaffolds.
  • Why it works: CO

    
     acts as a non-polar solvent, while methanol (modifier) and basic additives (isobutylamine) suppress the ionization of the amine, sharpening peak shape without the need for high-pH aqueous buffers that dissolve silica columns.
    
  • The Trap: Relying solely on SFC can mask oligomeric impurities that may precipitate in CO

    
    .
    
Pillar 2: HILIC as the Orthogonal Check

Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonality. While SFC separates based on chiral recognition and dipole moments, HILIC separates based on polarity.

  • Self-Validation: If an impurity co-elutes with the main peak in SFC (lipophilic mechanism), it will likely separate in HILIC (hydrophilic mechanism).

Pillar 3: qNMR as the "Truth Anchor"

Chromatography relies on Relative Response Factors (RRF). Without a pure standard, UV/MS area % is a guess. qNMR measures the molar ratio of protons, providing an absolute purity value independent of absorption coefficients.

  • The Rule: If HPLC purity = 99.5% but qNMR purity = 95.0%, your sample contains inorganic salts or non-protonated impurities invisible to UV/MS.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating a new spirocyclic amine batch.

CrossValidation Start Crude Spirocyclic Amine Sample Step1 Step 1: High pH RPLC-MS (Initial Screen) Start->Step1 Decision1 Is Purity > 95%? Step1->Decision1 Step2 Step 2: Chiral SFC Screen (Isomer Resolution) Decision1->Step2 Yes Fail REJECT / RE-PURIFY (Salt/Solvent Contamination) Decision1->Fail No (Re-work) Decision2 Enantiomeric Excess > 98%? Step2->Decision2 Step3 Step 3: qNMR Analysis (Absolute Purity) Decision2->Step3 Yes Decision2->Fail No (Chiral Prep req) Comparison Compare qNMR vs. Chromatographic Purity Step3->Comparison FinalDecision Delta < 2%? Comparison->FinalDecision Pass BATCH RELEASED (Validated) FinalDecision->Pass Yes FinalDecision->Fail No (Hidden Impurity)

Figure 1: The "Triad" Cross-Validation Workflow ensuring stereochemical and chemical purity.

Detailed Experimental Protocols

Protocol A: Chiral SFC Screening (The Stereochemical Filter)

Use this method to determine Enantiomeric Excess (ee%) and separate diastereomers.

  • Instrument: SFC System with PDA and QDa (Mass Detector).

  • Column: Chiralpak IG or IC (Immobilized phases are preferred for amine stability), 3.0 x 100 mm, 3 µm.

  • Mobile Phase A: COngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Supercritical grade).[1][2]
    
  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA-amine) + 0.1% Water.

    • Expert Note: The addition of water (0.1%) to the modifier is crucial for spiro-amines; it creates a hydration layer on the stationary phase, reducing non-specific silanol binding and sharpening peaks.

  • Gradient: 5% to 55% B over 5 minutes.

  • Back Pressure: 120 bar (keeps CO

    
     dense to solvate the rigid amine).
    
  • Temperature: 40°C.[3]

  • Detection: Compensation Reference (350-450 nm) vs. Signal (210 nm). Note: If UV is silent, rely on MS (ESI+).

Protocol B: qNMR Purity Assessment (The Absolute Anchor)

Use this method to validate the "Mass Balance" of the chromatographic results.

  • Instrument: 400 MHz (or higher) NMR.

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or Benzyl Benzoate.

    • Selection Logic: Maleic acid has a distinct singlet at ~6.3 ppm, usually clear of the complex aliphatic region (1.0–4.0 ppm) of spiro-amines.

  • Solvent: D

    
    O (if salt) or DMSO-
    
    
    
    (if free base).
  • Relaxation Delay (d1): 30 seconds (Must be

    
     of the slowest relaxing proton).
    
  • Pulse Angle: 90°.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity)
    

Mechanistic Visualization: Why Methods Fail

The following diagram explains the molecular interactions that cause peak tailing in spirocyclic amines and how different methods mitigate it.

InteractionMechanism cluster_RPLC Standard RPLC (pH 3) cluster_SFC SFC (with Additive) Analyte Spirocyclic Amine (Basic Nitrogen) Interaction1 Ionic Interaction (Peak Tailing) Silanol Free Silanol (Si-OH) Silanol->Interaction1 Interaction1->Analyte AmineMod Isopropylamine (Mobile Phase Additive) Block Active Site Blocking AmineMod->Block Block->Silanol Competes

Figure 2: Mechanism of peak tailing in RPLC vs. Active Site Blocking in SFC.

References

  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • Chromatography Online. (2024).[1] Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. Retrieved from [Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.